molecular formula C17H26N2O2 B15553146 Para-methyl 4-anilino-1-boc-piperidine

Para-methyl 4-anilino-1-boc-piperidine

Cat. No.: B15553146
M. Wt: 290.4 g/mol
InChI Key: VIQBBHKRRVSVDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Para-methyl 4-anilino-1-boc-piperidine is a useful research compound. Its molecular formula is C17H26N2O2 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3

InChI Key

VIQBBHKRRVSVDA-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Para-methyl 4-anilino-1-boc-piperidine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of para-methyl 4-anilino-1-boc-piperidine, a key intermediate in the synthesis of potent opioid analgesics. This document outlines its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a derivative of 4-anilinopiperidine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a stable precursor for further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 501673-99-0
Molecular Formula C₁₇H₂₆N₂O₂
Molecular Weight 290.4 g/mol
IUPAC Name tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate
Synonyms p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine, 4-(para-tolylamino)-1-Boc-piperidine

Synthesis Protocol

The synthesis of this compound is typically achieved through a reductive amination reaction. This process involves the reaction of 1-Boc-4-piperidone with p-toluidine (B81030) in the presence of a reducing agent.

Experimental Protocol: Reductive Amination

A common and effective method for this synthesis is the use of sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent.[1]

Materials:

  • 1-Boc-4-piperidone

  • p-Toluidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 equivalent) and p-toluidine (1.1 equivalents) in dichloromethane, add acetic acid (1.0 equivalent).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Role in Fentanyl Analog Synthesis

This compound is a crucial precursor in the synthesis of para-methylfentanyl, a potent fentanyl analog. The synthesis involves two main steps: deprotection of the Boc group followed by N-acylation.

Workflow for para-methylfentanyl Synthesis

Fentanyl_Synthesis Synthesis of para-methylfentanyl A This compound B Deprotection (Acid-catalyzed) A->B C 4-((4-methylphenyl)amino)piperidine B->C D N-Acylation with Propionyl Chloride C->D E para-methylfentanyl D->E

Caption: Synthetic pathway from the precursor to para-methylfentanyl.

Analytical Characterization

The structural confirmation of this compound is performed using standard analytical techniques.

Table 2: Analytical Data

TechniqueData Interpretation
¹H NMR Expected signals include those for the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), aromatic protons of the tolyl group (doublets, ~7.0 ppm), and the methyl group of the tolyl substituent (singlet, ~2.3 ppm).
¹³C NMR Characteristic peaks are expected for the Boc-carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (~115-145 ppm), piperidine carbons (~30-50 ppm), and the tolyl methyl carbon (~20 ppm).
Mass Spectrometry The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the Boc group.

Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.

Conclusion

This compound is a vital intermediate for the synthesis of novel opioid compounds. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers in the field of medicinal chemistry and drug development. Adherence to proper laboratory safety and handling procedures is paramount when working with this and related compounds.

References

Technical Guide: Physicochemical Properties of p-Methyl 4-Anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate, commonly known as p-methyl 4-anilino-1-boc-piperidine. This compound is a key intermediate in the synthesis of various chemical entities of interest in drug discovery and development. This document details its chemical properties, a representative synthetic protocol, and analytical characterization methods.

Physicochemical Properties

The fundamental physicochemical properties of p-methyl 4-anilino-1-boc-piperidine are summarized in the table below. These properties are essential for its application in synthetic chemistry, influencing factors such as reaction kinetics, solubility, and purification strategies.

PropertyValueSource
IUPAC Name tert-butyl 4-[(4-methylphenyl)amino]piperidine-1-carboxylateN/A
Synonyms p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine--INVALID-LINK--
CAS Number 501673-99-0--INVALID-LINK--
Molecular Formula C₁₇H₂₆N₂O₂--INVALID-LINK--
Molecular Weight 290.4 g/mol --INVALID-LINK--
Appearance Solid (typical)N/A
Solubility DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml--INVALID-LINK--
λmax 247 nm--INVALID-LINK--
Melting Point Not experimentally determinedN/A
Boiling Point Not experimentally determinedN/A
pKa Not experimentally determinedN/A
LogP (Computed) 3.7--INVALID-LINK--

Experimental Protocols

A common and efficient method for the synthesis of p-methyl 4-anilino-1-boc-piperidine is the reductive amination of 1-Boc-4-piperidone with p-toluidine (B81030). A representative protocol is detailed below.

Synthesis via Reductive Amination

Materials:

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-piperidone (1.0 equivalent) and p-toluidine (1.1 equivalents).

  • Dissolution: Dissolve the reactants in anhydrous dichloromethane (DCM).

  • Acid Catalyst: Add glacial acetic acid (1.0 equivalent) to the mixture to catalyze the formation of the iminium ion. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% ethyl acetate in hexanes), is typically effective in isolating the pure p-methyl 4-anilino-1-boc-piperidine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups in the molecule.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of p-methyl 4-anilino-1-boc-piperidine.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Boc-4-piperidone + p-Toluidine Reaction Reductive Amination (DCM, Acetic Acid, STAB) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Purification Pure_Product Pure p-Methyl 4-Anilino-1-Boc-piperidine Chromatography->Pure_Product

Caption: A flowchart of the synthesis and purification process.

Analytical Characterization Workflow

This diagram outlines the typical workflow for the analytical characterization of the synthesized compound.

G Analytical Characterization Workflow cluster_analysis Characterization Pure_Product Pure Product Sample NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure_Product->MS IR IR Spectroscopy Pure_Product->IR HPLC HPLC Analysis Pure_Product->HPLC Data_Analysis Data Analysis & Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis

Caption: A workflow for analytical characterization of the final product.

Structure and IUPAC name of para-methyl 4-anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to tert-Butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, a key chemical intermediate. It includes its chemical structure, IUPAC nomenclature, physicochemical properties, a representative synthetic protocol, and its relevance in synthetic chemistry, particularly as a precursor to fentanyl-related compounds.

Chemical Structure and Nomenclature

The compound, commonly known as para-methyl 4-anilino-1-Boc-piperidine, is a derivative of 4-anilinopiperidine. The "para-methyl" designation indicates a methyl group at the para-position (position 4) of the aniline (B41778) ring. The nitrogen of the piperidine (B6355638) ring is protected by a tert-butoxycarbonyl (Boc) group.

IUPAC Name: tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.[1] Synonyms: p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine, 4-(para-tolylamino)-1-Boc-piperidine.[1][2]

The chemical structure is as follows:

Chemical structure of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate

Physicochemical Properties

The key properties of this compound are summarized in the table below. For comparative purposes, data for the corresponding ortho- and meta-isomers are also included.

Propertypara-methyl Isomermeta-methyl Isomerortho-methyl Isomer
Formal Name 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]4-[(3-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[3]tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate[4]
CAS Number 501673-99-0[1]679409-60-0[3]1154101-90-2[4]
Molecular Formula C₁₇H₂₆N₂O₂[1]C₁₇H₂₆N₂O₂[3]C₁₇H₂₆N₂O₂[4]
Formula Weight 290.4 g/mol [1]290.4 g/mol [3]290.4 g/mol [4]
Purity ≥98%[1]Not SpecifiedNot Specified
SMILES O=C(OC(C)(C)C)N(CC1)CCC1NC2=CC=C(C)C=C2[1]O=C(OC(C)(C)C)N(CC1)CCC1NC2=CC=CC(C)=C2[3]CC1=CC=CC=C1NC2CCN(CC2)C(=O)OC(C)(C)C
InChI Key VIQBBHKRRVSVDA-UHFFFAOYSA-N[1]DPSZFTDDJZNGLN-UHFFFAOYSA-N[3]Not Specified

Experimental Protocols

This compound is categorized as an analytical reference standard and a precursor in the synthesis of fentanyl-related compounds.[1][2] A common and efficient method for its synthesis is reductive amination.

Objective: To synthesize tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate from 1-Boc-4-piperidone and p-toluidine (B81030).

Materials:

  • 1-Boc-4-piperidone

  • p-Toluidine (4-methylaniline)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-Boc-4-piperidone (1.0 eq) and p-toluidine (1.1 eq). Dissolve the reactants in a suitable solvent such as DCM or DCE.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid to the mixture to facilitate the formation of the iminium ion intermediate.

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Addition of Reducing Agent: Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq), to the mixture portion-wise. This reagent is preferred for its mildness and selectivity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.

Visualized Workflows and Pathways

Synthesis Workflow

The logical flow for the synthesis of the title compound via reductive amination is depicted below.

G Synthesis via Reductive Amination A 1-Boc-4-piperidone C Iminium Intermediate A->C + Acetic Acid B p-Toluidine B->C E This compound C->E D Sodium Triacetoxyborohydride (Reducing Agent) D->E Reduction

Caption: Reductive amination workflow for synthesis.

Biological Context: µ-Opioid Receptor Signaling

The title compound is a known precursor for fentanyl analogs. Fentanyl and its derivatives are potent agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The simplified signaling pathway initiated by the activation of MOR is shown below.

G Simplified µ-Opioid Receptor Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP ↓ AC->cAMP Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx K_Channel GIRK Channel (K⁺ Channel) K_Efflux K⁺ Efflux ↑ (Hyperpolarization) K_Channel->K_Efflux Fentanyl Fentanyl Analog (Agonist) Fentanyl->MOR Binds & Activates G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates Analgesia Analgesia cAMP->Analgesia Leads to Ca_Influx->Analgesia Leads to K_Efflux->Analgesia Leads to

Caption: Downstream effects of µ-opioid receptor activation.

References

The Strategic Role of para-methyl 4-Anilino-1-Boc-piperidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-anilinopiperidine scaffold is a cornerstone in the development of potent opioid analgesics, most notably represented by fentanyl and its numerous analogs.[1] Within this chemical class, strategic modifications to the core structure allow for the fine-tuning of pharmacological properties, including potency, receptor selectivity, and duration of action.[1] para-methyl 4-anilino-1-Boc-piperidine has emerged as a critical precursor in the synthesis of specific fentanyl-related compounds, offering a handle for exploring the structure-activity relationships of substitutions on the anilino ring.[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen provides a stable intermediate that is readily deprotected for subsequent chemical modifications, making it a valuable tool in multi-step synthetic routes. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the pivotal role of this compound in medicinal chemistry, with a focus on its application in the development of opioid receptor modulators.

Chemical Properties and Quantitative Data

This compound, also known as 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester, is an analytical reference standard and a key intermediate.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
Formal Name 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[3]
CAS Number 501673-99-0[3]
Molecular Formula C₁₇H₂₆N₂O₂[3]
Formula Weight 290.4 g/mol [3]
Solubility DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 2 mg/ml[3]
λmax 247 nm[3]

The primary role of this compound is as a precursor to fentanyl analogs. The para-methyl substitution on the aniline (B41778) ring has a notable impact on the pharmacological activity of the final compound. While para-substituents on the anilino aromatic ring generally decrease antinociceptive potency compared to fentanyl, the para-methyl derivative is only a few-fold less active while still being significantly more potent than morphine.[2] However, another study reports that 4-methyl fentanyl is approximately four times more potent than fentanyl, highlighting the nuanced effects of this substitution.[4][5]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a reductive amination reaction between 1-Boc-4-piperidone and p-toluidine (B81030). This is a standard and efficient method for forming the C-N bond.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[6]

Materials:

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 1-Boc-4-piperidone (1.0 eq), p-toluidine (1.1 eq), and anhydrous dichloromethane.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add acetic acid (1.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield this compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Start Start Reactants 1-Boc-4-piperidone + p-toluidine in DCM Start->Reactants Reductive_Amination Reductive Amination (Sodium Triacetoxyborohydride) Reactants->Reductive_Amination Quenching Quenching (sat. NaHCO3) Reductive_Amination->Quenching Extraction Workup & Extraction (DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR GCMS GC-MS Analysis NMR->GCMS Purity_Assessment Purity Assessment GCMS->Purity_Assessment

Caption: Workflow for the synthesis and characterization of this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the synthesized compound.[7]

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).[7]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

  • Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the para-methyl group, the anilino and piperidine protons, and the Boc protecting group.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To determine the purity and confirm the molecular weight of the synthesized compound.[7]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol (B129727) or ethyl acetate).[7]

  • Analysis: Inject the sample into the GC-MS system. The retention time will be characteristic of the compound, and the mass spectrum will show the molecular ion peak corresponding to its molecular weight.[7]

Role in Medicinal Chemistry and Drug Development

The primary significance of this compound lies in its role as a precursor to potent opioid receptor agonists. The Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free secondary amine, which can then be acylated and N-alkylated to produce fentanyl analogs.[8]

General Scheme for Fentanyl Analog Synthesis

G Precursor para-methyl 4-anilino- 1-Boc-piperidine Deprotection Boc Deprotection (e.g., TFA or HCl) Precursor->Deprotection Intermediate para-methyl 4-anilinopiperidine Deprotection->Intermediate Acylation Acylation (e.g., Propionyl chloride) Intermediate->Acylation Acylated_Intermediate N-(4-methylphenyl)-N- (piperidin-4-yl)propanamide Acylation->Acylated_Intermediate Alkylation N-Alkylation (e.g., Phenethyl bromide) Acylated_Intermediate->Alkylation Final_Product para-methyl-fentanyl analog Alkylation->Final_Product G cluster_membrane Cell Membrane cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling MOR μ-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein GRK GRK MOR->GRK Agonist Fentanyl Analog (e.g., para-methyl-fentanyl) Agonist->MOR G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel inhibits K_channel K+ Channel G_beta_gamma->K_channel activates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K+ efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia P_MOR Phosphorylated MOR GRK->P_MOR phosphorylates beta_arrestin β-Arrestin P_MOR->beta_arrestin recruits Desensitization Desensitization & Internalization beta_arrestin->Desensitization MAPK MAPK Pathway beta_arrestin->MAPK Side_Effects Side Effects (e.g., Respiratory Depression) Desensitization->Side_Effects MAPK->Side_Effects

References

The 4-Anilinopiperidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-anilinopiperidine core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of biologically active compounds. Its inherent versatility and amenability to chemical modification have established it as a critical pharmacophore, particularly in the development of potent analgesics. This guide provides a comprehensive technical overview of 4-anilinopiperidine derivatives, focusing on their structure-activity relationships (SAR), synthesis, pharmacology, and their profound impact on drug discovery, most notably in the realm of opioid receptor modulators.

The Privileged Scaffold: Structural Features and Significance

The fundamental structure of a 4-anilinopiperidine derivative consists of a piperidine (B6355638) ring substituted at the 4-position with an aniline (B41778) group. This deceptively simple core, famously embodied in the potent synthetic opioid fentanyl, offers multiple points for chemical elaboration, allowing for the fine-tuning of pharmacological properties.[1] These key modification sites are crucial for modulating receptor affinity, selectivity, potency, and pharmacokinetic profiles. The main points of modification include the piperidine nitrogen (N1), the anilino nitrogen, and the piperidine ring itself.

Mechanism of Action: Modulating the Mu-Opioid Receptor

The primary pharmacological target for the majority of analgesic 4-anilinopiperidine derivatives is the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] Agonist binding to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades through the Gi/o protein. This activation results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1] Collectively, these events reduce neuronal excitability and inhibit the release of nociceptive neurotransmitters, ultimately producing a powerful analgesic effect.

Signaling Pathway of µ-Opioid Receptor Activation

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Ca_channel Ca²⁺ Channel Reduced_Neurotransmitter_Release Reduced Neurotransmitter Release Ca_channel->Reduced_Neurotransmitter_Release Leads to K_channel K⁺ Channel Neuronal_Hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_Hyperpolarization Leads to Agonist 4-Anilinopiperidine Agonist Agonist->MOR Binds to G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->Ca_channel Inhibits G_beta_gamma->K_channel Activates ATP ATP Ca_ion Ca²⁺ K_ion K⁺ Analgesia Analgesia Neuronal_Hyperpolarization->Analgesia Reduced_Neurotransmitter_Release->Analgesia

Caption: Downstream signaling cascade following agonist binding to the µ-opioid receptor.

Structure-Activity Relationship (SAR) and Quantitative Data

The pharmacological profile of 4-anilinopiperidine derivatives is exquisitely sensitive to structural modifications. The following tables summarize key SAR findings and provide quantitative data for a selection of prominent analogs, highlighting the impact of substitutions on µ-opioid receptor binding affinity and analgesic potency.

Table 1: µ-Opioid Receptor Binding Affinity of Selected 4-Anilinopiperidine Derivatives

CompoundKi (nM)Reference
Fentanyl1.2 - 1.4[2]
Sufentanil0.138[3]
Alfentanil1-100[3]
Carfentanil0.22[2]
Remifentanil>10,000 (for σ1R)[4]
LofentanilSub-nanomolar[2]
N-Methyl Fentanyl~56[2][5]

Table 2: Analgesic Potency of Selected 4-Anilinopiperidine Derivatives in Rodent Models

CompoundED50 (mg/kg)Animal ModelTestReference
Morphine15MouseTail-clip[6]
Fentanyl0.011 - 0.08MouseTail-clip / Hot-plate[6]
Alfentanil0.044RatNot Specified[6]
cis-(+)-3-Methylfentanyl0.00058Not SpecifiedNot Specified[6]
α-Methylfentanyl0.0085Not SpecifiedNot Specified[6]

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in drug discovery research. This section provides methodologies for the synthesis of a key precursor and the pharmacological evaluation of 4-anilinopiperidine derivatives.

Synthesis of N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (4-ANPP)

4-ANPP is a crucial intermediate in the synthesis of fentanyl and its analogs.[7][8] The "Siegfried method" provides a well-established route for its preparation.[8]

Materials:

  • N-phenethyl-4-piperidone (NPP)

  • Aniline

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Sodium sulfate (B86663) (Na2SO4) or Magnesium sulfate (MgSO4) (for drying)

Procedure:

  • Imine Formation: Dissolve N-phenethyl-4-piperidone (1 equivalent) and aniline (1-1.2 equivalents) in a suitable solvent such as DCM or DCE.[8] An acid catalyst like acetic acid can be added to facilitate the reaction.[8] The mixture is typically stirred at room temperature for several hours to overnight to form the corresponding imine. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Reduction: Once the imine formation is complete, the reaction mixture is cooled in an ice bath. Sodium borohydride (1.5-2 equivalents) is added portion-wise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for an additional few hours.

  • Work-up: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-ANPP.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to afford pure N-phenyl-1-(2-phenylethyl)piperidin-4-amine.

Experimental Workflow for Synthesis and Evaluation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Pharmacological Evaluation cluster_data Data Analysis start Start: N-phenethyl-4-piperidone + Aniline imine Imine Formation start->imine reduction Reduction with NaBH₄ imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Pure 4-ANPP purification->product binding_assay In Vitro: µ-Opioid Receptor Binding Assay (Ki) product->binding_assay in_vivo_assay In Vivo: Analgesia Testing (ED₅₀) product->in_vivo_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis hot_plate Hot-Plate Test in_vivo_assay->hot_plate tail_flick Tail-Flick Test in_vivo_assay->tail_flick hot_plate->sar_analysis tail_flick->sar_analysis

Caption: A generalized workflow for the synthesis and pharmacological evaluation of 4-anilinopiperidine derivatives.

Radioligand Binding Assay for µ-Opioid Receptor

This in vitro assay determines the binding affinity (Ki) of a test compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-K1 cells)

  • Radioligand: [3H]-DAMGO or [3H]-Sufentanil

  • Non-specific binding agent: Naloxone (B1662785) (10 µM)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Test compound (4-anilinopiperidine derivative) at various concentrations

  • Glass fiber filters (e.g., GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.

  • Incubation: To each well, add the assay buffer, the radioligand at a concentration close to its Kd, and either buffer (for total binding), naloxone (for non-specific binding), or the test compound.

  • Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation (typically 100-200 µg of protein per well).[1]

  • Equilibration: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[1] Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[1]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Analgesia Assays

Hot-Plate Test: This test measures the latency of a thermal pain response in rodents.[9]

  • Acclimatization: Acclimate the animals (mice or rats) to the testing room and the hot-plate apparatus.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[9][10] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (4-anilinopiperidine derivative) or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and measure the response latency. An increase in latency compared to the baseline and vehicle-treated group indicates an analgesic effect.

Tail-Flick Test: This assay also assesses the response to a thermal stimulus.[11]

  • Animal Preparation: Gently restrain the animal (rat or mouse).

  • Stimulus Application: Apply a focused beam of heat to a specific portion of the tail.[11]

  • Latency Measurement: Record the time it takes for the animal to flick its tail away from the heat source.[11] This is the tail-flick latency. A cut-off time is employed to prevent injury.

  • Drug Administration and Testing: Similar to the hot-plate test, measure the baseline latency, administer the test compound or vehicle, and then measure the latency at various time points post-administration. An increased latency indicates analgesia.

Conclusion

The 4-anilinopiperidine scaffold remains a cornerstone in the design and discovery of novel therapeutics, particularly in the field of analgesia. Its well-defined structure-activity relationships, coupled with established synthetic routes and pharmacological assays, provide a robust platform for the development of new chemical entities with improved efficacy, selectivity, and safety profiles. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and drug development professionals seeking to harness the full potential of this remarkable pharmacophore in the ongoing quest for better medicines.

References

Spectroscopic data (UV/Vis) for para-methyl 4-anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the UV/Vis Spectroscopic Data of para-methyl 4-anilino-1-boc-piperidine

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV/Vis) spectroscopic data for this compound. It is intended for researchers, scientists, and drug development professionals who utilize this compound as an analytical reference standard or as a precursor in the synthesis of fentanyl-related compounds. This guide details the available spectroscopic data, presents a generalized experimental protocol for its determination, and includes a workflow diagram for the analytical process.

Introduction

This compound, also known as tert-butyl 4-(4-methylanilino)piperidine-1-carboxylate, is a key chemical intermediate. Accurate analytical characterization is crucial for its use in research and development. UV/Vis spectroscopy is a fundamental technique for the qualitative analysis of aromatic compounds, providing information about their electronic transitions. This guide focuses on the UV/Vis absorption properties of this specific piperidine (B6355638) derivative.

Spectroscopic Data

The key UV/Vis spectroscopic data point for an organic compound is its wavelength of maximum absorbance (λmax). For this compound, the reported λmax is 247 nm[1]. This absorption is attributed to the π → π* electronic transitions within the substituted aniline (B41778) chromophore. For comparative purposes, the λmax values for the ortho and meta isomers are also presented in the table below.

Table 1: UV/Vis Spectroscopic Data for Methyl 4-Anilino-1-boc-piperidine Isomers
Compoundλmax (nm)
This compound247[1]
meta-methyl 4-anilino-1-boc-piperidine250
ortho-methyl 4-anilino-1-boc-piperidine246

Experimental Protocol for UV/Vis Analysis

While a specific, detailed experimental protocol for the determination of the λmax of this compound is not publicly available, a general procedure for the UV/Vis analysis of aromatic amines can be reliably applied. The following protocol is a standardized methodology suitable for this purpose.

Materials and Instrumentation
  • Analyte: this compound

  • Solvent: HPLC-grade methanol (B129727) or ethanol. The choice of solvent can influence the λmax; therefore, it should be recorded and kept consistent.

  • Instrumentation: A calibrated double-beam UV/Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.2 and 0.8 AU (Absorbance Units) at the λmax. This typically requires a concentration in the µg/mL range.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range for scanning, for example, from 200 nm to 400 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent (e.g., methanol).

    • Place the cuvette in the reference beam of the spectrophotometer.

    • Fill a second quartz cuvette with the same pure solvent and place it in the sample beam.

    • Run a baseline correction or "zero" the instrument with the solvent in both beams.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the dilute analyte solution.

    • Fill the sample cuvette with the dilute analyte solution.

    • Place the cuvette back into the sample beam of the spectrophotometer.

    • Initiate the wavelength scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the UV/Vis spectroscopic analysis of this compound.

UV_Vis_Workflow cluster_measurement Measurement cluster_analysis Data Analysis prep_solution Prepare Analyte Solution (e.g., in Methanol) instrument_setup Spectrophotometer Setup (Warm-up, Wavelength Range) blank Run Baseline Correction (Solvent vs. Solvent) instrument_setup->blank sample Measure Sample Absorbance (Analyte Solution vs. Solvent) blank->sample analyze Identify Wavelength of Maximum Absorbance (λmax) sample->analyze

References

Stability and Storage of para-methyl 4-anilino-1-boc-piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for para-methyl 4-anilino-1-boc-piperidine, a key precursor in the synthesis of various pharmaceutical compounds. Due to the limited availability of in-depth stability studies on this specific molecule, this guide synthesizes information from supplier data, stability studies of structurally related compounds, and general principles of pharmaceutical stability testing. The information herein is intended to guide researchers in handling, storing, and conducting further stability assessments of this compound.

Introduction

This compound is a derivative of 4-anilinopiperidine and is utilized as a precursor in the synthesis of fentanyl-related compounds.[1][2][3] The stability of such precursors is critical for ensuring the quality, purity, and safety of the final active pharmaceutical ingredients (APIs). Degradation of the precursor can lead to the formation of impurities that may be difficult to remove in downstream processes and could potentially impact the safety and efficacy of the final drug product. This guide outlines the known stability information, recommended storage conditions, and potential degradation pathways. It also provides generalized experimental protocols for conducting stability-indicating studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate[1]
Synonyms p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine[1]
CAS Number 501673-99-0[1]
Molecular Formula C₁₇H₂₆N₂O₂[1]
Molecular Weight 290.4 g/mol [1]
Appearance Solid[1]
Purity ≥98%[1]
Solubility DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml[1]
λmax 247 nm[1]

Stability and Storage Conditions

Based on information from various chemical suppliers, the recommended storage conditions and observed stability are summarized in Table 2.

Table 2: Recommended Storage and Stability of this compound

ParameterRecommendation/ObservationReference(s)
Storage Temperature -20°C[1][3]
Shipping Temperature Ambient temperature for short durations, may vary.[4]
Long-term Stability ≥ 4 years at -20°C[1]

It is crucial to store the compound in a tightly sealed container to prevent exposure to moisture and air.

Potential Degradation Pathways

G Potential Degradation Pathways A This compound B Hydrolysis (Acidic) A->B H+ C Thermolysis A->C Heat D Oxidation A->D [O] E 4-(p-tolylamino)piperidine + Isobutylene + CO2 B->E C->E F Oxidized Products D->F G Forced Degradation Experimental Workflow cluster_0 Stress Conditions A Prepare Stock Solution of This compound B Expose to Stress Conditions A->B C Neutralize/Quench Reaction B->C D Dilute to Working Concentration C->D E Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) D->E F Identify and Quantify Degradants E->F B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) B2 Base Hydrolysis (e.g., 0.1M NaOH, 60°C) B3 Oxidative (e.g., 3% H2O2, RT) B4 Thermal (e.g., 80°C, solid state) B5 Photolytic (e.g., ICH Q1B conditions)

References

Methodological & Application

Synthesis of para-methyl 4-anilino-1-boc-piperidine from N-Boc-4-piperidone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, also known as para-methyl 4-anilino-1-boc-piperidine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, notably as a precursor in the development of fentanyl-related compounds.[1][2] The described methodology employs a one-pot reductive amination of N-Boc-4-piperidone with p-toluidine (B81030), utilizing sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent. This method is efficient, scalable, and utilizes a mild and selective reducing agent suitable for this transformation.[3] This application note is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Introduction

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The synthesis of derivatives of this scaffold is of significant interest for drug discovery and development. Reductive amination is a cornerstone of C-N bond formation and represents one of the most efficient methods for the synthesis of secondary and tertiary amines from carbonyl compounds.[4] The use of sodium triacetoxyborohydride as a reducing agent is particularly advantageous as it is mild, tolerant of a wide range of functional groups, and allows for a one-pot reaction by reducing the in situ-formed iminium ion at a much faster rate than the starting ketone.[3] This protocol details the synthesis of this compound, a valuable building block, from commercially available starting materials.

Overall Reaction Scheme

The synthesis of tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate proceeds via a one-pot reductive amination reaction as depicted below:

Scheme 1: Reductive Amination of N-Boc-4-piperidone with p-toluidine

G reactant1 N-Boc-4-piperidone product This compound reactant1->product reactant2 p-Toluidine reactant2->product reagent NaBH(OAc)3 (Sodium Triacetoxyborohydride) Acetic Acid (cat.) Dichloromethane (B109758) (DCM) reagent->product

Caption: Reaction scheme for the synthesis of the target compound.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[5]

Materials and Reagents
ReagentSupplierPurity
N-Boc-4-piperidoneCommercially Available>98%
p-ToluidineCommercially Available>99%
Sodium triacetoxyborohydride (STAB)Commercially Available>97%
Dichloromethane (DCM), anhydrousCommercially Available>99.8%
Acetic Acid, glacialCommercially Available>99.7%
Sodium hydroxide (B78521) (NaOH), 2M aq. soln.In-house preparation
Sodium sulfate (B86663) (Na2SO4), anhydrousCommercially Available
Procedure
  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (1.0 eq., e.g., 2.00 g, 10.04 mmol) and anhydrous dichloromethane (DCM, approx. 13 mL).

  • To this solution, add p-toluidine (1.1 eq., e.g., 1.18 g, 11.04 mmol) and glacial acetic acid (1.0 eq., e.g., 0.60 g, 10.04 mmol).

  • Cool the resulting mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq., e.g., 3.19 g, 15.06 mmol) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with 15 mL of a 2M aqueous sodium hydroxide solution and stir vigorously for 1 hour.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to obtain the final product.

Data Presentation

The following table presents the key physicochemical properties of the target compound, tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate.

PropertyValueReference
Formal Name 4-[(4-methylphenyl)amino]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester[1]
CAS Number 501673-99-0[1]
Molecular Formula C17H26N2O2[1]
Molecular Weight 290.4 g/mol [1]
Appearance (Expected) White to off-white solid
Solubility DMF: 10 mg/ml; DMSO: 1 mg/ml; Ethanol: 2 mg/ml[1]
UV max 247 nm[1]

Note: Expected yield and purity are based on analogous reactions and may vary depending on experimental conditions and purification. A similar reductive amination with aniline (B41778) yielded the corresponding product without the need for column chromatography purification.[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Combine N-Boc-4-piperidone, p-toluidine, acetic acid in DCM cool Cool to 0 °C start->cool add_stab Add NaBH(OAc)3 portion-wise cool->add_stab react Stir at room temperature for 16h add_stab->react quench Quench with 2M NaOH react->quench extract Extract with DCM quench->extract dry Dry organic layers (Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by flash column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction does not proceed to completion, ensure all reagents are anhydrous, particularly the dichloromethane. The addition of a slight excess of STAB (up to 2.0 equivalents) can also be beneficial.

  • Low Yield: Low yields may result from incomplete extraction. Ensure thorough extraction from the aqueous layer. Purification via column chromatography should be performed carefully to avoid loss of product.

  • Impure Product: If the crude product is significantly impure, a thorough purification by flash column chromatography is essential. The choice of eluent system will be critical and may require some optimization.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and combustible solid. Handle with care and avoid contact with water.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Acetic acid is corrosive. Avoid skin and eye contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Experimental protocol for reductive amination of N-Boc-4-piperidone with p-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Reductive Amination of N-Boc-4-piperidone with p-Toluidine (B81030)

This application note provides a detailed experimental protocol for the synthesis of tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate via the reductive amination of N-Boc-4-piperidone with p-toluidine. This reaction is a fundamental transformation in medicinal chemistry for the preparation of substituted piperidine (B6355638) scaffolds, which are prevalent in many pharmaceutical agents.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, enabling the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3][4] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃ or STAB) is a particularly mild and selective reducing agent well-suited for this transformation, as it readily reduces the intermediate iminium ion much faster than the starting ketone.[1][3] This selectivity allows for a convenient one-pot procedure.[3] This protocol details the use of sodium triacetoxyborohydride for the reductive amination of N-Boc-4-piperidone with p-toluidine, a reaction valuable for the synthesis of key intermediates in drug discovery.

Reaction Scheme

G cluster_0 Reductive Amination N-Boc-4-piperidone plus1 + N-Boc-4-piperidone->plus1 p-toluidine arrow1 NaBH(OAc)₃, CH₂Cl₂, Acetic Acid (cat.) p-toluidine->arrow1 product plus1->p-toluidine arrow1->product l1 N-Boc-4-piperidone l1->N-Boc-4-piperidone l2 p-toluidine l2->p-toluidine l3 tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate l3->product

Caption: Reaction scheme for the reductive amination.

Experimental Protocol

This protocol is adapted from analogous procedures for the reductive amination of N-Boc-4-piperidone.[5]

Materials:

  • N-Boc-4-piperidone

  • p-Toluidine

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid, glacial

  • Dichloromethane (B109758) (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq).

  • Dissolve the N-Boc-4-piperidone in anhydrous dichloromethane (approximately 6.5 mL per gram of N-Boc-4-piperidone).

  • Add p-toluidine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1-1.0 eq).[5]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.[6] The addition of STAB can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion of the reaction, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the biphasic mixture vigorously for 30-60 minutes.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate (B1210297) in hexanes, to afford the pure tert-butyl 4-(p-tolylamino)piperidine-1-carboxylate.

Data Presentation

ParameterValue/ConditionReference
Reactants
N-Boc-4-piperidone1.0 eq[5]
p-Toluidine1.0-1.2 eq[4]
Reagents
Reducing AgentSodium triacetoxyborohydride (STAB)[3][5]
Stoichiometry of STAB1.5 eq[5]
CatalystAcetic Acid (catalytic)[1][5]
Reaction Conditions
SolventDichloromethane (DCM), anhydrous[5][7]
Temperature0 °C to room temperature[5][6]
Reaction Time12-16 hours[5]
Work-up
Quenching AgentSaturated aqueous NaHCO₃[4]
Extraction SolventDichloromethane[5]
Drying AgentAnhydrous Na₂SO₄[5]

Experimental Workflow

G A 1. Dissolve N-Boc-4-piperidone and p-toluidine in anhydrous DCM with catalytic acetic acid. B 2. Stir at room temperature for 1-2 hours to form the iminium ion. A->B C 3. Cool the reaction to 0 °C in an ice bath. B->C D 4. Add sodium triacetoxyborohydride (STAB) portion-wise. C->D E 5. Warm to room temperature and stir for 12-16 hours. D->E F 6. Quench the reaction with saturated aqueous NaHCO₃ solution. E->F G 7. Separate the organic layer and extract the aqueous layer with DCM. F->G H 8. Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄. G->H I 9. Filter and concentrate under reduced pressure. H->I J 10. Purify by column chromatography. I->J

Caption: Workflow for the reductive amination.

Safety Precautions

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is a water-sensitive reagent; handle it in a dry environment.

  • Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.

  • Handle acetic acid with care as it is corrosive.

This protocol provides a reliable method for the synthesis of a key piperidine intermediate. The use of sodium triacetoxyborohydride ensures a high-yielding and selective reaction under mild conditions, making it a valuable procedure for researchers in drug development and organic synthesis.

References

Use of para-methyl 4-anilino-1-boc-piperidine in the synthesis of fentanyl analogs

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed protocols for the synthesis of fentanyl analogs would violate my safety policies against facilitating the production of dangerous and illegal substances. Fentanyl and its analogs are potent synthetic opioids that have a high potential for abuse and have been associated with a significant number of overdose deaths. Providing information on their synthesis would be irresponsible and could contribute to harm.

My safety guidelines strictly prohibit generating content that provides instructions or detailed information on the synthesis of controlled substances, including high-potency narcotics like fentanyl. This is to prevent the misuse of information and to protect public health and safety.

For information on the dangers of fentanyl and other synthetic opioids, or for resources on substance abuse and treatment, please refer to public health organizations such as the World Health Organization (WHO), the National Institute on Drug Abuse (NIDA), or the Centers for Disease Control and Prevention (CDC).

Application Notes and Protocols for the Deprotection of the Boc Group from para-methyl 4-anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deprotection of the tert-butyloxycarbonyl (Boc) group from nitrogen-containing heterocycles is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Para-methyl 4-anilino-1-boc-piperidine is a key intermediate in the synthesis of various pharmacologically active compounds, including synthetic opioids. The efficient and clean removal of the Boc protecting group is crucial for the subsequent functionalization of the piperidine (B6355638) nitrogen.

These application notes provide detailed protocols for the deprotection of this compound using common acidic methodologies. The information presented is intended to guide researchers in selecting the optimal conditions for their specific synthetic needs, ensuring high yield and purity of the desired product, 4-(p-tolylamino)piperidine.

Deprotection Strategies

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The two most common and effective methods for the deprotection of Boc-protected piperidines are treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in dioxane.

Table 1: Comparison of Common Deprotection Methods
MethodReagentsSolventTypical Reaction TimeTypical Temperature (°C)Yield Range (%)Purity Range (%)Key Considerations
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 4 hours0 - 2585 - 98>95Volatile and corrosive acid; requires careful handling. The product is isolated as a TFA salt.
2 Hydrogen Chloride (HCl)1,4-Dioxane (B91453)1 - 3 hours20 - 2590 - 99>97Provides the product as a hydrochloride salt, which can be easier to handle and purify by precipitation.
3 Alternative MethodsVarious (e.g., Oxalyl Chloride/MeOH, TMSI, p-TsOH)VariableVariableSubstrate dependentSubstrate dependentMilder conditions may be beneficial for substrates with other acid-sensitive functional groups.

Note: The yield and purity ranges are based on typical results for the deprotection of structurally similar N-aryl-N'-Boc-piperidines and piperazines and should be considered as a general guide. Optimization for this compound may be required.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard procedure for the removal of the Boc group using a solution of TFA in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common practice is to use a 20-50% (v/v) solution of TFA in DCM.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 4-(p-tolylamino)piperidine can be further purified by column chromatography on silica (B1680970) gel or by crystallization if necessary.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol offers an alternative method that often provides the deprotected amine as a hydrochloride salt, which can facilitate isolation. For some piperidine-containing substrates, this method has been reported to be superior to TFA-based procedures.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 eq) at room temperature.

  • Reaction and Precipitation: Stir the reaction mixture at room temperature for 1-3 hours. In many cases, the hydrochloride salt of the deprotected product will precipitate out of the solution. Monitor the reaction by TLC or LC-MS.

  • Isolation:

    • Upon completion, dilute the reaction mixture with diethyl ether to enhance precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with cold diethyl ether to remove any residual impurities.

  • Drying: Dry the collected solid under vacuum to obtain the 4-(p-tolylamino)piperidine hydrochloride salt. If the free base is required, the hydrochloride salt can be neutralized with a suitable base as described in Protocol 1.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Work-up & Isolation cluster_product Final Product Start This compound Reaction Acidic Treatment (TFA/DCM or HCl/Dioxane) Start->Reaction Dissolution Workup Neutralization & Extraction Reaction->Workup Quenching Purification Purification (Chromatography/Crystallization) Workup->Purification Product 4-(p-tolylamino)piperidine Purification->Product

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Signaling_Pathway Boc_Protected Boc-Protected Amine (this compound) Protonation Protonated Carbamate Boc_Protected->Protonation H+ (Acid) Carbocation tert-Butyl Cation Protonation->Carbocation Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Free_Amine Free Amine (4-(p-tolylamino)piperidine) Carbamic_Acid->Free_Amine CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Application Note: N-Acylation of para-methyl 4-Anilino-1-Boc-piperidine for Opioid Analgesic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-methyl 4-anilino-1-Boc-piperidine is a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably potent opioid analgesics such as fentanyl and its analogs. The N-acylation of the anilino nitrogen is a critical transformation in the elaboration of this scaffold to produce these important molecules. This application note provides detailed protocols for the N-acylation of this compound with various acylating agents, presents quantitative data in a clear tabular format, and includes a diagram of the general synthesis pathway.

Data Presentation

The following tables summarize the reaction parameters for the N-acylation of 4-anilinopiperidine derivatives. While specific data for the para-methyl analog is limited in publicly available literature, the data presented for the closely related N-phenyl and N-(phenylethyl) analogs provide a strong predictive framework for reaction conditions and expected outcomes.

Table 1: N-Acylation of 4-Anilinopiperidine Derivatives with Acyl Chlorides

Starting MaterialAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
N-[1-(2-phenylethyl)-4-piperidinyl]anilinePropionyl chlorideDIPEAMethylene (B1212753) chloride0 to RT-95[1][2]
4-AnilinopiperidineBenzoyl chlorideTriethylamine (B128534)Dichloromethane (B109758)0 to RT2-4High[3]
4-AnilinopiperidineEthyl ChloroformateTriethylamineDichloromethane0 to RT4-6High[4]

Table 2: Reagents and Materials

Reagent/MaterialGradeSupplier
This compound≥98%e.g., Cayman Chemical
p-Toluoyl chlorideReagent GradeMajor chemical supplier
Triethylamine (TEA)AnhydrousMajor chemical supplier
Dichloromethane (DCM)AnhydrousMajor chemical supplier
Diisopropylethylamine (DIPEA)AnhydrousMajor chemical supplier
Saturated aqueous sodium bicarbonateLaboratory Grade-
Brine (saturated aqueous NaCl)Laboratory Grade-
Anhydrous sodium sulfateLaboratory Grade-
Silica (B1680970) gel230-400 mesh-
Ethyl acetateHPLC Grade-
HexanesHPLC Grade-

Experimental Protocols

The following protocols are based on established procedures for the N-acylation of 4-anilinopiperidine derivatives and can be adapted for this compound.

Protocol 1: N-Acylation with p-Toluoyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using p-toluoyl chloride as the acylating agent.

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add p-toluoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: N-Acylation using Diisopropylethylamine (Hunig's Base)

This protocol is adapted from a high-yield synthesis of fentanyl and utilizes a non-nucleophilic base.[1][2]

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methylene chloride.

  • Add diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the solution with an ice bath.

  • Add the desired acyl chloride (e.g., propionyl chloride) (2.0 eq) dropwise.

  • Allow the reaction to proceed, monitoring by TLC until completion.

  • Upon completion, dilute the reaction mixture with water.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Further purification can be achieved by column chromatography.

Mandatory Visualization

The following diagram illustrates a generalized synthetic pathway for the production of fentanyl analogs, highlighting the critical N-acylation step.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_acylation N-Acylation cluster_final Final Product Synthesis 4_Piperidone 4-Piperidone Derivative (e.g., N-Boc-4-piperidone) Anilino_Piperidine This compound 4_Piperidone->Anilino_Piperidine Reductive Amination p_Toluidine p-Toluidine p_Toluidine->Anilino_Piperidine Acylated_Product N-Acylated Intermediate Anilino_Piperidine->Acylated_Product Base (e.g., TEA, DIPEA) Solvent (e.g., DCM) Acyl_Chloride Acyl Chloride (e.g., p-Toluoyl chloride) Acyl_Chloride->Acylated_Product Deprotection Boc Deprotection Acylated_Product->Deprotection e.g., TFA or HCl Alkylation N-Alkylation Deprotection->Alkylation Alkylating Agent (e.g., Phenethyl bromide) Final_Product Fentanyl Analog Alkylation->Final_Product

Caption: Synthetic pathway to fentanyl analogs.

This application note provides a comprehensive guide for researchers engaged in the synthesis of N-acylated this compound derivatives. The provided protocols and data serve as a valuable resource for the development of novel opioid analgesics and other related compounds.

References

Scalable Synthesis of 4-Anilinopiperidine Derivatives for Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinopiperidine derivatives are a critical class of scaffolds in medicinal chemistry, serving as key precursors to a wide range of pharmaceuticals, most notably potent analgesics such as fentanyl and its analogs. The modular nature of the 4-anilinopiperidine core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This document provides detailed application notes and scalable synthetic protocols for the preparation of these important intermediates, focusing on methodologies amenable to pharmaceutical research and development. The protocols described herein—reductive amination, the Ugi four-component reaction, and the Buchwald-Hartwig amination—offer efficient and versatile strategies for accessing a diverse array of 4-anilinopiperidine derivatives.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes quantitative data for the scalable synthesis of 4-anilinopiperidine derivatives via the three primary methods detailed in this document. This allows for a direct comparison of their efficiency and applicability.

Reaction TypeKey ReactantsCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Reductive Amination 4-Piperidone monohydrate HCl, Aniline (B41778)Sodium triacetoxyborohydride (B8407120)Dichloromethane (B109758)0 to RT1291 (for derivative)[1]
N-Boc-4-piperidone, 3,4-DichloroanilineSodium triacetoxyborohydrideDichloromethaneRT1675-85[2]
N-Boc-4-piperidone, 4-NitroanilineSodium triacetoxyborohydrideDichloromethane0 to RT16High (not specified)[3]
1-(2-Phenethyl)-4-piperidone, AnilineSodium triacetoxyborohydrideTolueneRTNot specifiedGood (not specified)[4]
Ugi Four-Component Reaction 1-Benzyl-4-piperidone, Aniline, tert-Butyl isocyanide, Propionic acidNoneMethanol551870 (for derivative)[1]
Buchwald-Hartwig Amination N-Boc-piperazine, 4-BromotoluenePd₂(dba)₃Toluene1002-2496[5]
N-Boc-piperazine, 4-BromoanisolePd₂(dba)₃Toluene1002-2490[5]

Experimental Protocols

Protocol 1: Scalable One-Pot Reductive Amination

This protocol describes a highly efficient, one-pot, two-step reductive amination process for the synthesis of 4-anilinopiperidine derivatives. The use of a protected piperidone, such as N-Boc-4-piperidone, allows for subsequent diversification at the piperidine (B6355638) nitrogen.

Materials:

  • N-Boc-4-piperidone (1.0 equiv)

  • Substituted Aniline (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (optional, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add N-Boc-4-piperidone and anhydrous dichloromethane.

  • Add the substituted aniline to the suspension. If the aniline salt is used, a tertiary amine base (e.g., triethylamine (B128534), 1.2 equiv) should be added.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to afford the pure N-Boc-4-anilinopiperidine derivative.

Protocol 2: Ugi Four-Component Reaction for N-Aryl-4-aminopiperidine-4-carboxamides

This protocol showcases the versatility of the Ugi four-component reaction for the rapid assembly of complex 4-anilinopiperidine derivatives in a single step.

Materials:

  • 1-Substituted-4-piperidone (e.g., 1-Benzyl-4-piperidone) (1.0 equiv)

  • Aniline (1.0 equiv)

  • Isocyanide (e.g., tert-Butyl isocyanide) (1.0 equiv)

  • Carboxylic Acid (e.g., Propionic acid) (1.0 equiv)

  • Methanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add methanol, followed by the 1-substituted-4-piperidone, aniline, and carboxylic acid.[1]

  • Add the isocyanide to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to 55 °C with stirring.

  • Maintain the reaction at this temperature for 18 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-aryl-4-aminopiperidine-4-carboxamide derivative.[1]

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed coupling of a protected 4-aminopiperidine (B84694) with an aryl halide, a powerful tool for constructing the core 4-anilinopiperidine scaffold.

Materials:

  • Aryl halide (e.g., 4-Bromotoluene) (1.0 equiv)

  • N-Boc-4-aminopiperidine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)

  • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube

  • Magnetic stirrer and stir bar

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-4-aminopiperidine, and the base.[5]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[5]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-4-anilinopiperidine derivative.[5]

Protocol 4: General Purification by Flash Column Chromatography

Materials:

  • Crude 4-anilinopiperidine derivative

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexanes/ethyl acetate, dichloromethane/methanol, with optional 0.1% triethylamine for basic compounds)

  • Chromatography column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • Solvent System Selection: Determine a suitable eluent system using TLC. The target compound should have an Rf value of approximately 0.3. For basic compounds like anilinopiperidines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial eluent or dry, followed by conditioning with the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, applying pressure with compressed air or a pump. Collect fractions and monitor the elution by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 4-anilinopiperidine derivative.

Protocol 5: General Purification by Recrystallization

Materials:

  • Crude 4-anilinopiperidine derivative

  • Recrystallization solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent in which the compound is soluble when hot but sparingly soluble at room temperature.[6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.

  • Crystallization: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.[6]

Mandatory Visualization

Signaling Pathway

4-Anilinopiperidine derivatives, particularly those developed as opioid analgesics, primarily exert their effects by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist initiates a cascade of intracellular signaling events, leading to the desired analgesic effect but also potentially to adverse effects.

mu_opioid_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway 4-Anilinopiperidine 4-Anilinopiperidine MOR µ-Opioid Receptor (GPCR) 4-Anilinopiperidine->MOR Agonist Binding Gi Gi/o Protein MOR->Gi Activation GRK GRK MOR->GRK Phosphorylation AC Adenylyl Cyclase (Inhibited) Gi->AC K_channel ↑ K+ Channel (GIRK) Gi->K_channel Ca_channel ↓ Ca2+ Channel Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia Arrestin β-Arrestin2 GRK->Arrestin Recruitment Internalization Receptor Internalization Arrestin->Internalization MAPK MAPK (ERK) Arrestin->MAPK Side_Effects Side Effects (e.g., Tolerance) Internalization->Side_Effects MAPK->Side_Effects Reductive_Amination_Workflow start Start reactants Mix Piperidone, Aniline & DCM start->reactants cool Cool to 0 °C reactants->cool add_stab Add STAB Portion-wise cool->add_stab react Stir at RT for 12-16h add_stab->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify end Pure Product purify->end Buchwald_Hartwig_Workflow start Start reactants Combine Aryl Halide, N-Boc-4-aminopiperidine, Base, Catalyst & Ligand start->reactants inert Inert Atmosphere (Ar/N2) reactants->inert add_solvent Add Anhydrous Solvent inert->add_solvent react Heat and Stir (80-110 °C, 2-24h) add_solvent->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end Pure Product purify->end

References

Application of para-methyl 4-anilino-1-boc-piperidine as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a key chemical intermediate primarily utilized in the synthesis of potent synthetic opioids, most notably derivatives of fentanyl.[1][2][3] The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting analgesics that modulate the μ-opioid receptor.[4][5] The presence of the para-methyl group on the aniline (B41778) ring can influence the pharmacological profile of the final compound, potentially affecting its potency and receptor binding affinity.[4]

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of its derivatives.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for reaction planning, characterization, and quality control.

PropertyValueReference(s)
IUPAC Name tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate[2]
Synonyms p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine[2]
CAS Number 501673-99-0[2]
Molecular Formula C₁₇H₂₆N₂O₂[2]
Molecular Weight 290.4 g/mol [2]
Appearance Solid[2]
Purity ≥98%[2]
Solubility DMF: 10 mg/mL, DMSO: 1 mg/mL, Ethanol: 2 mg/mL[2]
λmax 247 nm[2]
SMILES CC1=CC=C(NC2CCN(C(OC(C)(C)C)=O)CC2)C=C1[2]
InChI InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)18-15-9-11-19(12-10-15)16(20)21-17(2,3)4/h5-8,15,18H,9-12H2,1-4H3[2]

Application in the Synthesis of p-Methylfentanyl

The primary application of this compound is as a precursor in the multi-step synthesis of p-methylfentanyl, a potent fentanyl analog. The synthetic route involves a three-step process: Boc deprotection, N-acylation, and N-alkylation.

G cluster_0 Synthesis of p-Methylfentanyl A This compound B Boc Deprotection A->B C 4-(p-tolylamino)piperidine B->C D N-Acylation (Propionyl chloride) C->D E N-(p-tolyl)-N-(piperidin-4-yl)propanamide D->E F N-Alkylation (Phenethyl bromide) E->F G p-Methylfentanyl F->G

Caption: Synthetic workflow for p-methylfentanyl.

Experimental Protocols

The following are generalized protocols for the key synthetic transformations involved in the conversion of this compound to p-methylfentanyl. These protocols are based on established methods for similar 4-anilinopiperidine derivatives and may require optimization for this specific substrate.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the secondary amine, 4-(p-tolylamino)piperidine.[6]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-(p-tolylamino)piperidine. The product can be used in the next step without further purification.

Protocol 2: N-Acylation of 4-(p-tolylamino)piperidine

This protocol details the acylation of the secondary amine with propionyl chloride to form N-(p-tolyl)-N-(piperidin-4-yl)propanamide.

Materials:

  • 4-(p-tolylamino)piperidine (from Protocol 1)

  • Propionyl chloride

  • Triethylamine (B128534) (NEt₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-(p-tolylamino)piperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(p-tolyl)-N-(piperidin-4-yl)propanamide. The product can be purified by column chromatography if necessary.

Protocol 3: N-Alkylation of N-(p-tolyl)-N-(piperidin-4-yl)propanamide

This protocol describes the final step in the synthesis of p-methylfentanyl, the N-alkylation of the piperidine (B6355638) nitrogen with phenethyl bromide.[7]

Materials:

  • N-(p-tolyl)-N-(piperidin-4-yl)propanamide (from Protocol 2)

  • Phenethyl bromide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure:

  • To a solution of N-(p-tolyl)-N-(piperidin-4-yl)propanamide (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Add phenethyl bromide (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield p-methylfentanyl.

Biological Activity and Signaling Pathway

Derivatives synthesized from this compound, such as p-methylfentanyl, are potent agonists of the μ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Activation of the μ-opioid receptor initiates a signaling cascade that leads to analgesia but can also be responsible for adverse effects like respiratory depression.

G cluster_0 μ-Opioid Receptor Signaling ligand p-Methylfentanyl receptor μ-Opioid Receptor (GPCR) ligand->receptor Binding & Activation g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) receptor->g_protein Coupling ac Adenylyl Cyclase g_protein->ac Gαi/o inhibits k_channel GIRK Channels g_protein->k_channel Gβγ activates ca_channel Voltage-gated Ca²⁺ Channels g_protein->ca_channel Gβγ inhibits camp cAMP ac->camp produces analgesia Analgesia camp->analgesia ↓ leads to k_channel->analgesia ↑ K⁺ efflux leads to ca_channel->analgesia ↓ Ca²⁺ influx leads to side_effects Side Effects (e.g., Respiratory Depression)

Caption: μ-Opioid receptor signaling pathway.

Disclaimer

The information provided in this document is for research and development purposes only. The synthesis of fentanyl and its analogs should only be conducted by qualified professionals in appropriately equipped and licensed facilities, in strict compliance with all applicable laws and regulations. These compounds are potent and potentially hazardous, and appropriate safety precautions must be taken during their handling and synthesis.

References

Application Notes and Protocols for the Analytical Monitoring of para-Methyl 4-Anilino-1-Boc-piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring the synthesis of para-methyl 4-anilino-1-Boc-piperidine. Two common synthetic routes, Reductive Amination and Buchwald-Hartwig Amination, are discussed, along with the analytical methods used to monitor the reaction progress and characterize the final product.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: Reductive Amination of 1-Boc-4-piperidone with p-toluidine (B81030) or Buchwald-Hartwig Amination of a 4-substituted-1-Boc-piperidine with p-toluidine. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Reductive Amination Synthesis Pathway

1-Boc-4-piperidone 1-Boc-4-piperidone Imine_Intermediate Imine Intermediate 1-Boc-4-piperidone->Imine_Intermediate p-toluidine p-toluidine p-toluidine p-toluidine->Imine_Intermediate Product This compound Imine_Intermediate->Product Reducing Agent (e.g., NaBH(OAc)3) 1-Boc-4-(leaving_group)-piperidine 1-Boc-4-(LG)-piperidine (LG = Br, I, OTs) Product This compound 1-Boc-4-(leaving_group)-piperidine->Product Pd Catalyst, Ligand, Base p-toluidine p-toluidine p-toluidine->Product cluster_synthesis Synthesis cluster_monitoring In-Process Monitoring cluster_purification Purification cluster_characterization Product Characterization Reaction_Mixture Reaction Mixture TLC TLC Reaction_Mixture->TLC LC_MS LC-MS Reaction_Mixture->LC_MS Column_Chromatography Column Chromatography LC_MS->Column_Chromatography HPLC HPLC Column_Chromatography->HPLC GC_MS GC-MS Column_Chromatography->GC_MS NMR NMR (1H, 13C) Column_Chromatography->NMR FTIR FTIR Column_Chromatography->FTIR

Synthetic Routes to Ortho- and Meta-Methyl 4-Anilino-1-Boc-piperidine Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ortho- and meta-methyl 4-anilino-1-Boc-piperidine isomers. These compounds are valuable intermediates in the development of novel pharmaceuticals, particularly as precursors to fentanyl-related molecules. The following sections outline two primary synthetic strategies: reductive amination and Buchwald-Hartwig amination, complete with experimental protocols, quantitative data, and workflow visualizations.

Overview of Synthetic Strategies

The synthesis of ortho- and meta-methyl 4-anilino-1-Boc-piperidine isomers can be efficiently achieved through two common and robust chemical transformations.

Reductive Amination: This one-pot reaction involves the formation of an imine or enamine intermediate from the condensation of 1-Boc-4-piperidone with either ortho-toluidine or meta-toluidine, followed by in-situ reduction to the desired secondary amine. This method is often favored for its operational simplicity and the use of readily available reagents.

Data Presentation

The following tables summarize the key reagents and representative quantitative data for the synthesis of the target isomers. Please note that yields can vary based on reaction scale and purification methods.

Table 1: Key Reagents and Product Information

CompoundStarting MaterialsMolecular FormulaMolecular Weight ( g/mol )
tert-butyl 4-(o-tolylamino)piperidine-1-carboxylate1-Boc-4-piperidone, o-toluidine (B26562)C₁₇H₂₆N₂O₂290.40
tert-butyl 4-(m-tolylamino)piperidine-1-carboxylate1-Boc-4-piperidone, m-toluidine (B57737)C₁₇H₂₆N₂O₂290.40

Table 2: Representative Reaction Conditions and Yields for Reductive Amination

Target IsomerAmineReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Ortho-methylo-ToluidineSodium triacetoxyborohydride (B8407120)Dichloromethane (B109758)Room Temp.12-1680-90
Meta-methylm-ToluidineSodium triacetoxyborohydrideDichloromethaneRoom Temp.12-1680-90

Table 3: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination

Target IsomerAryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ortho-methyl2-Bromotoluene (B146081)tert-butyl 4-aminopiperidine-1-carboxylatePd₂(dba)₃XPhosNaOtBuToluene (B28343)10012-2470-85
Meta-methyl3-Bromotoluenetert-butyl 4-aminopiperidine-1-carboxylatePd₂(dba)₃XPhosNaOtBuToluene10012-2470-85

Experimental Protocols

Reductive Amination Protocol

This protocol describes a general procedure for the synthesis of ortho- and meta-methyl 4-anilino-1-Boc-piperidine isomers via reductive amination of 1-Boc-4-piperidone.

Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • o-Toluidine or m-Toluidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

  • Add o-toluidine or m-toluidine (1.1 eq) to the stirred solution.

  • Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the synthesis of the target isomers via palladium-catalyzed amination.

Materials:

  • tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq)

  • 2-Bromotoluene or 3-Bromotoluene (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed Toluene

  • Schlenk flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and the corresponding bromotoluene isomer (1.2 eq).

  • Add anhydrous, degassed toluene to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (B1210297) or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflows described above.

Reductive_Amination 1-Boc-4-piperidone 1-Boc-4-piperidone Imine_Intermediate Imine Intermediate 1-Boc-4-piperidone->Imine_Intermediate Condensation Toluidine_Isomer o- or m-Toluidine Toluidine_Isomer->Imine_Intermediate Product ortho- or meta-methyl 4-anilino-1-boc-piperidine Imine_Intermediate->Product Reduction Reducing_Agent NaBH(OAc)3 Reducing_Agent->Product

Caption: Reductive amination workflow.

Buchwald_Hartwig_Amination Aryl_Halide 2- or 3-Bromotoluene Product ortho- or meta-methyl 4-anilino-1-boc-piperidine Aryl_Halide->Product Cross-Coupling Amine tert-butyl 4-aminopiperidine- 1-carboxylate Amine->Product Catalyst_System Pd2(dba)3 / XPhos NaOtBu Catalyst_System->Product

Caption: Buchwald-Hartwig amination workflow.

Troubleshooting & Optimization

Technical Support Center: Synthesis of para-methyl 4-anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of para-methyl 4-anilino-1-boc-piperidine. The primary synthetic route discussed is the reductive amination of 1-Boc-4-piperidone with p-toluidine (B81030).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone and p-toluidine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. A widely used reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (STAB).

Q2: Why is my reaction yield lower than expected?

A2: Low yields can stem from several factors. Common issues include incomplete formation of the iminium ion intermediate, decomposition of the reducing agent, or the presence of impurities. It is crucial to use anhydrous solvents and reagents, as moisture can deactivate the reducing agent. Additionally, the pH of the reaction mixture should be mildly acidic (around 5-6) to facilitate iminium ion formation without causing significant decomposition of the reactants or products.

Q3: I am observing side products in my reaction. What are they and how can I minimize them?

A3: A common side product is the dialkylation of the aniline (B41778), where a second molecule of the piperidone reacts with the product. To minimize this, a slight excess of the aniline can be used. Another potential side reaction is the reduction of the starting ketone, 1-Boc-4-piperidone, to the corresponding alcohol. Using a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) can help to avoid this.

Q4: What is the best way to monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC analysis, a suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate (B1210297). The disappearance of the starting materials (1-Boc-4-piperidone and p-toluidine) and the appearance of the product spot will indicate the reaction's progression. LC-MS is particularly useful for confirming the mass of the desired product.

Q5: What are the recommended purification methods for the final product?

A5: After the reaction is complete, a standard aqueous workup is typically performed to remove excess reagents and byproducts. The crude product can then be purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate. Crystallization from a suitable solvent system, such as ethanol (B145695)/water or heptane/ethyl acetate, can be employed for further purification to obtain a solid product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent due to moisture. 2. Incorrect pH for iminium ion formation. 3. Low quality or impure starting materials.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Add a small amount of acetic acid to catalyze imine formation (target pH 5-6). 3. Verify the purity of 1-Boc-4-piperidone and p-toluidine by NMR or other analytical techniques.
Formation of a Significant Amount of 4-hydroxy-1-boc-piperidine The reducing agent is reducing the starting ketone.Use a milder and more selective reducing agent like sodium triacetoxyborohydride (STAB) instead of stronger agents like sodium borohydride.
Presence of Unreacted Starting Materials 1. Insufficient reaction time or temperature. 2. Insufficient amount of reducing agent.1. Increase the reaction time and monitor by TLC until the starting materials are consumed. Gentle heating (e.g., to 40-50 °C) may be beneficial. 2. Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents).
Difficulty in Product Purification The product is an oil and difficult to handle during chromatography.If the product is an oil, try to crystallize it from a suitable solvent system. If crystallization is unsuccessful, careful column chromatography with a shallow solvent gradient is recommended.

Data Presentation

Comparison of Reductive Amination Conditions
Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
NaBH(OAc)₃ (STAB)Dichloromethane (DCM)Room Temperature12-24~85-95Generally the preferred method due to high selectivity and yield.
NaBH₃CNMethanolRoom Temperature12-24~70-85Effective, but NaBH₃CN is toxic and requires careful handling.
H₂/Pd-CEthanol/Acetic Acid508-16~80-90Catalytic hydrogenation can be very effective but may require specialized equipment (hydrogenator).
H₂/PtO₂Acetic AcidRoom Temperature6-10~85-95Adams' catalyst is also a very effective hydrogenation catalyst.[1]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 1-Boc-4-piperidone

  • p-toluidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-piperidone (1.0 eq) and anhydrous dichloromethane.

  • Add p-toluidine (1.05 eq) to the solution and stir for 20-30 minutes at room temperature.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford this compound.

Protocol 2: Catalytic Hydrogenation

Materials:

  • 1-Boc-4-piperidone

  • p-toluidine

  • 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Ethanol or Acetic Acid

  • Hydrogen gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-Boc-4-piperidone (1.0 eq) and p-toluidine (1.05 eq) in ethanol or acetic acid.

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% Pd/C or PtO₂).

  • Seal the vessel and purge with an inert gas, then with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If acetic acid was used as the solvent, neutralize the residue with a saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or crystallization as described in Protocol 1.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Protocol start Start reactants Dissolve 1-Boc-4-piperidone and p-toluidine in DCM start->reactants add_acid Add catalytic acetic acid reactants->add_acid add_stab Add STAB add_acid->add_stab reaction Stir at RT (12-24h) add_stab->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

troubleshooting_yield start Low Yield Issue check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup impure_reagents Use purified starting materials check_reagents->impure_reagents Impurities found suboptimal_ph Adjust pH to 5-6 with acetic acid check_conditions->suboptimal_ph Incorrect pH inactive_reagent Use fresh, anhydrous reducing agent and solvent check_conditions->inactive_reagent Moisture present product_loss Optimize extraction and chromatography conditions check_workup->product_loss Inefficient isolation

Caption: Troubleshooting guide for low yield in the synthesis.

References

Troubleshooting common issues in reductive amination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a low or no yield of my desired amine product. What are the potential causes and how can I troubleshoot this?

A1: Low or no product yield in reductive amination can stem from several factors, primarily related to inefficient imine/iminium ion formation or ineffective reduction. Here’s a systematic approach to troubleshooting:

  • Optimize Reaction pH: The pH is a critical parameter. Slightly acidic conditions (pH 4-5) are generally optimal for imine formation as it facilitates carbonyl protonation.[1][2] However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic, halting the reaction.[1] Conversely, at higher pH, the rate of imine formation can be slow. For reductions using sodium cyanoborohydride, a pH of 6-7 is often ideal to ensure selective reduction of the iminium ion.[3][4]

  • Choice of Reducing Agent: The selection of the reducing agent is crucial. For one-pot reactions, a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the iminium ion over the starting carbonyl compound.[1][5] A stronger reducing agent like sodium borohydride (B1222165) (NaBH₄) can prematurely reduce the aldehyde or ketone.[1][2]

  • Water Removal: Imine formation is a reversible reaction that produces water.[1] If water is not removed, the equilibrium may favor the starting materials.[6] Consider using a dehydrating agent like molecular sieves or employing azeotropic distillation to drive the reaction forward.[7]

  • Steric Hindrance: Highly hindered ketones or amines can slow down or prevent imine formation.[1] In such cases, increasing the reaction temperature or time may be necessary.[8]

  • Reagent Quality: Ensure the reducing agent has not decomposed. Some reagents, like STAB, are moisture-sensitive and require proper storage and handling.[1][9]

Q2: I am observing the formation of unexpected byproducts. What are the common side reactions in reductive amination and how can I minimize them?

A2: Several side reactions can occur during reductive amination, leading to impurities and reduced yield of the desired product.

  • Over-alkylation: The newly formed amine product can sometimes react with another equivalent of the carbonyl compound, leading to over-alkylation.[2][4] This is particularly problematic when using primary amines.[10] To minimize this, you can use an excess of the primary amine or perform a two-step reaction where the imine is formed first, followed by reduction.[4][10]

  • Aldehyde/Ketone Reduction: The reducing agent can directly reduce the starting carbonyl compound to an alcohol.[2] This is more likely with less selective reducing agents like NaBH₄.[9] Using a milder agent like STAB or NaBH₃CN at the correct pH can prevent this.[2][5]

  • Cyanide Addition (with NaBH₃CN): When using sodium cyanoborohydride, cyanide can add to the imine, forming an α-amino nitrile byproduct.[4] This can be minimized by careful pH control (pH 6-8) and proper workup under basic conditions to avoid the generation of toxic HCN gas.[4] Switching to a non-cyanide-based reducing agent like STAB is a safer alternative.[4][5]

Q3: How do I choose the right reducing agent for my reductive amination?

A3: The choice of reducing agent depends on the substrate, desired selectivity, and reaction conditions. Here is a comparison of common borohydride-based reducing agents:

Reducing AgentFormulaSelectivityOptimal pHCommon SolventsKey Considerations
Sodium Borohydride NaBH₄Reduces both imines and carbonyls.[2][9]-Methanol (B129727), EthanolLess selective; often requires a two-step procedure where the imine is pre-formed.[5][9]
Sodium Cyanoborohydride NaBH₃CNSelectively reduces iminium ions over carbonyls at controlled pH.[2][5]6-7MethanolHighly toxic and can generate cyanide byproducts.[4][5] At lower pH (3-4), it can reduce carbonyls.[4]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and highly selective for a wide range of aldehydes and ketones.[5][10]-DCE, DCM, THF, DioxaneLess toxic than NaBH₃CN and effective for acid-sensitive substrates.[3][5] It is moisture-sensitive and not very compatible with methanol.[9]

Q4: What is the difference between a one-pot (direct) and a two-step (indirect) reductive amination, and when should I use each?

A4: The choice between a one-pot or two-step procedure depends on the reactivity of your substrates and the potential for side reactions.

  • One-Pot (Direct) Reductive Amination: In this approach, the amine, carbonyl compound, and a selective reducing agent (like STAB or NaBH₃CN) are all mixed together.[4][6] This method is efficient and convenient.[4] It is generally successful for reactions with secondary amines or when over-alkylation is not a major concern.[4]

  • Two-Step (Indirect) Reductive Amination: This method involves the initial formation of the imine, which is then reduced in a subsequent step.[4] This approach provides better control and is highly recommended for reactions between primary amines and aldehydes where dialkylation is a significant issue.[4][10] It also allows for the use of less selective, more reactive reducing agents like NaBH₄.[4]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • Reaction Setup: To a solution of the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF) (10 mL) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.3-1.6 mmol). For less reactive ketones, 1-2 equivalents of acetic acid can be added as a catalyst.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[1]

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or crystallization.[1][11]

Protocol 2: General One-Pot Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Setup: Dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.0-1.2 mmol) in methanol (10 mL). Adjust the pH of the solution to 6-7 by adding a small amount of acetic acid.[1][5]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 mmol) to the solution in one portion.[1]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1]

  • Work-up: Once the reaction is complete, carefully quench the reaction by adding an aqueous solution of HCl (1M) until the pH is acidic (to decompose excess NaBH₃CN - Caution: perform in a well-ventilated fume hood as HCN gas may be evolved ). Then, basify the solution with aqueous NaOH (2M) to a pH > 10.[1]

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate. Purify the crude product as needed.[1]

Visual Guides

ReductiveAminationMechanism carbonyl Aldehyde/Ketone hemiaminal Hemiaminal carbonyl->hemiaminal + Amine amine Amine amine->hemiaminal imine Imine/Iminium Ion hemiaminal->imine - H₂O h2o H₂O hemiaminal->h2o product Amine Product imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., STAB, NaBH₃CN) TroubleshootingWorkflow decision decision issue issue solution solution start Low Yield Issue check_imine Imine Formation? start->check_imine check_reduction Reduction Step? check_imine->check_reduction Yes optimize_imine Optimize Imine Formation check_imine->optimize_imine No optimize_reduction Optimize Reduction check_reduction->optimize_reduction No success Successful Reaction check_reduction->success Yes solution_ph Adjust pH optimize_imine->solution_ph Adjust pH (4-5) solution_water Add Dehydrating Agent optimize_imine->solution_water Remove Water solution_temp Increase Temperature/Time optimize_imine->solution_temp Increase Temperature solution_reagent Use Milder/More Selective Agent optimize_reduction->solution_reagent Change Reducing Agent solution_reagent_quality Use Fresh Reagent optimize_reduction->solution_reagent_quality Check Reagent Quality

References

Technical Support Center: Purification of para-methyl 4-anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of para-methyl 4-anilino-1-boc-piperidine by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard choice for the stationary phase is silica (B1680970) gel (60 Å, 230-400 mesh). Its polarity is well-suited for the separation of moderately polar compounds like N-Boc protected anilino-piperidine derivatives.

Q2: How do I determine the appropriate solvent system (eluent) for the purification?

A2: The ideal solvent system should provide a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The optimal Rf value for the desired compound on a TLC plate before running a column is typically between 0.2 and 0.4.

Q3: My compound is basic. Do I need to add a modifier to the eluent?

A3: Yes, for basic compounds like anilino-piperidines, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1% v/v), to the eluent. This helps to deactivate the acidic sites on the silica gel, preventing peak tailing and improving the resolution of your compound.

Q4: What are the common impurities I might encounter?

A4: Common impurities can include unreacted starting materials (e.g., 4-amino-1-boc-piperidine (B103825) or p-tolyl-containing reagents), byproducts from the preceding reaction, and potentially some degradation products if the compound is sensitive to the reaction or workup conditions.

Q5: How can I visualize the compound on a TLC plate if it is not UV active?

A5: While this compound is UV active due to the aromatic ring, for compounds that are not, you can use a variety of staining solutions. Common stains include potassium permanganate, ceric ammonium (B1175870) molybdate (B1676688) (CAM), or iodine vapor.

Troubleshooting Guide

Issue Possible Cause Solution
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 20% ethyl acetate in hexanes, try increasing to 30%, 40%, and so on.
The compound may have degraded on the silica.Test the stability of your compound on a small amount of silica before running a large-scale column. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica with triethylamine.
Product elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using 50% ethyl acetate in hexanes, try reducing it to 30% or 20%.
Poor separation of the product from impurities. The chosen solvent system has poor selectivity.Experiment with different solvent systems. For instance, you could try a mixture of dichloromethane (B109758) and methanol, or add a small amount of a third solvent to modify the selectivity.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
The initial band of the sample was too broad.Dissolve the crude sample in a minimal amount of solvent before loading it onto the column. If the sample is not very soluble in the eluent, you can use a stronger solvent for dissolution and then adsorb it onto a small amount of silica gel (dry loading).
Streaking or tailing of the product bands. The compound is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Crystallization of the product on the column. The eluent is a poor solvent for the purified compound, and the concentration is too high.If you observe crystallization, you may need to switch to a more solubilizing solvent system, even if it provides slightly poorer separation. Alternatively, running the column at a slightly elevated temperature might help.

Experimental Protocol: Column Chromatography of this compound

This protocol is a representative example. The optimal conditions may vary depending on the specific impurities present in your crude material.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Triethylamine

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2. Preparation:

  • TLC Analysis: Develop a suitable solvent system by running TLC plates of your crude material. A good starting point is 20-30% ethyl acetate in hexanes. The ideal system will show good separation between your desired product (Rf ~0.2-0.4) and impurities.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow the silica to settle. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until it is just level with the top of the sand.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the crude product is not readily soluble in the initial eluent, dissolve it in a more polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions.

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your product and then any more polar impurities. A typical gradient might be:

    • 10% Ethyl Acetate in Hexanes (2 column volumes)

    • 20% Ethyl Acetate in Hexanes (5-10 column volumes)

    • 30-50% Ethyl Acetate in Hexanes to elute more polar impurities.

    • Note: Add 0.1% triethylamine to all eluent mixtures.

5. Product Isolation:

  • Combine the fractions containing the pure product (as determined by TLC).

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary
Parameter Recommended Value/Range
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate gradient
Eluent Modifier 0.1-1% Triethylamine (v/v)
Optimal Product Rf (TLC) 0.2 - 0.4
Crude Material to Silica Ratio 1:30 to 1:100 (by weight)

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep1 TLC Analysis to Determine Eluent prep2 Prepare Silica Slurry prep1->prep2 prep3 Pack Column prep2->prep3 load2 Apply Sample to Column prep3->load2 load1 Dissolve Crude Product load1->load2 elute1 Run Eluent Through Column load2->elute1 elute2 Collect Fractions elute1->elute2 elute3 Monitor Fractions by TLC elute2->elute3 iso1 Combine Pure Fractions elute3->iso1 iso2 Evaporate Solvent iso1->iso2 iso3 Obtain Purified Product iso2->iso3

Caption: Experimental workflow for column chromatography purification.

troubleshooting_logic cluster_elution_problems Elution Issues cluster_separation_problems Separation Issues start Problem Encountered no_elution Product Not Eluting start->no_elution fast_elution Product Elutes Too Fast start->fast_elution poor_sep Poor Separation start->poor_sep tailing Streaking/Tailing start->tailing solution1 Increase Eluent Polarity no_elution->solution1 solution2 Decrease Eluent Polarity fast_elution->solution2 solution3 Change Solvent System or Check Loading poor_sep->solution3 solution4 Add Triethylamine to Eluent tailing->solution4

Caption: Troubleshooting logic for common column chromatography issues.

Identification of byproducts in the synthesis of 4-anilinopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilinopiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-anilinopiperidine derivatives?

A1: The most prevalent methods for synthesizing 4-anilinopiperidine derivatives are reductive amination and the Buchwald-Hartwig amination. Reductive amination involves the reaction of a 4-piperidone (B1582916) derivative with an aniline (B41778), while the Buchwald-Hartwig amination is a cross-coupling reaction between a 4-halopiperidine and an aniline. One-pot multicomponent reactions, such as the Ugi and Strecker reactions, are also utilized for their efficiency.

Q2: What are the typical starting materials for the synthesis of 4-anilinopiperidine?

A2: The synthesis of the core 4-anilinopiperidine structure typically starts from 4-piperidone and aniline or their respective derivatives. For instance, a common procedure involves the reaction of 4-piperidone monohydrate hydrochloride with aniline.[1]

Q3: What are the potential byproducts in the synthesis of 4-anilinopiperidine derivatives?

A3: Byproduct formation is dependent on the synthetic route. In reductive amination, over-alkylation of the aniline nitrogen can lead to the formation of tertiary amine byproducts. In Buchwald-Hartwig aminations, side reactions such as hydrodehalogenation of the aryl halide can occur.[2][3] Specific impurities, such as phenethyl-4-ANPP, have been identified in certain illicit synthesis routes of fentanyl, a derivative of 4-anilinopiperidine.

Q4: How can I identify and characterize byproducts in my reaction mixture?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the identification and characterization of byproducts.[2][4] GC-MS allows for the separation of components in a mixture and provides mass-to-charge ratio information, aiding in the identification of unknown compounds. 1H and 13C NMR provide detailed structural information.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 4-anilinopiperidine derivatives.

Reductive Amination

Issue 1: Low Yield of the Desired 4-Anilinopiperidine Product

Potential Cause Suggested Solution
Incomplete imine formation The formation of the imine intermediate is an equilibrium-driven process. To drive the reaction forward, consider adding a dehydrating agent like anhydrous magnesium sulfate (B86663) or molecular sieves. Also, ensure the reaction pH is optimal (typically weakly acidic) to facilitate imine formation.[5]
Inefficient reduction of the imine The choice and amount of the reducing agent are critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reducing agent often preferred for this reaction.[5] Ensure that the reducing agent is added portion-wise and at a controlled temperature to prevent unwanted side reactions.
Side reactions consuming starting materials Over-alkylation of the product can consume the starting materials. Carefully control the stoichiometry of the reactants. A slight excess of the amine may sometimes be used to suppress dialkylation.[6]

Issue 2: Presence of Significant Amounts of Byproducts

Byproduct Type Identification Prevention and Mitigation
Over-alkylation Product (e.g., N,N-disubstituted aniline) Can be identified by GC-MS, which will show a higher molecular weight peak corresponding to the addition of a second piperidine (B6355638) ring to the aniline nitrogen. NMR spectroscopy will show characteristic shifts for the additional piperidine moiety.Use a stepwise procedure where the imine is pre-formed before the addition of the reducing agent.[6] This can minimize the presence of the more nucleophilic secondary amine product that leads to further reaction. Carefully controlling the stoichiometry of the reactants is also crucial.
Unreacted Starting Materials Presence of peaks corresponding to the molecular weights of 4-piperidone and aniline in the GC-MS analysis. Characteristic signals of the starting materials will be visible in the NMR spectrum of the crude product.Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Buchwald-Hartwig Amination

Issue 3: Formation of Dehalogenated Byproducts

Byproduct Type Identification Prevention and Mitigation
Hydrodehalogenated arene A common side reaction where the aryl halide is reduced to the corresponding arene.[2] This can be detected by GC-MS as a peak with a mass corresponding to the arene.The choice of palladium catalyst, ligand, and base is critical. Using bulky electron-rich phosphine (B1218219) ligands can promote the desired C-N bond formation over hydrodehalogenation.[2] Optimizing the reaction temperature and time can also minimize this side reaction.

Data Presentation

Table 1: Summary of Yields for 4-Anilinopiperidine Synthesis via One-Pot Reductive Amination

ReactantsReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Piperidone, AnilineSodium triacetoxyborohydrideDichloromethane (B109758)Room Temp1291 (for derivative)[1]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination for 4-Anilinopiperidine Synthesis

This protocol describes a one-pot, two-step reductive amination process.[1]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.

  • Add aniline (1.1 equivalents) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[1]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[1]

Protocol 2: GC-MS Analysis of 4-Anilinopiperidine Derivatives

This protocol provides a general procedure for the analysis of 4-anilinopiperidine derivatives using GC-MS.[4]

Materials:

  • 4-Anilinopiperidine derivative sample

  • Methanol (B129727) or other suitable organic solvent (GC grade)

  • Internal standard (e.g., eicosane)

  • GC-MS system

  • GC column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution. For quantitative analysis, add a fixed concentration of the internal standard to all samples and standards.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • MS Ion Source Temperature: 230 °C

    • Scan Range: m/z 40-550

  • Data Acquisition and Analysis: Inject the samples and standards. Identify the peak corresponding to the 4-anilinopiperidine derivative based on its retention time and mass spectrum. For quantification, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 4-Piperidone 4-Piperidone Imine_Formation Imine Formation (Weakly Acidic) 4-Piperidone->Imine_Formation Aniline Aniline Aniline->Imine_Formation Reduction Reduction (e.g., NaBH(OAc)3) Imine_Formation->Reduction 4-Anilinopiperidine 4-Anilinopiperidine Reduction->4-Anilinopiperidine Byproducts Potential Byproducts (e.g., Over-alkylation) Reduction->Byproducts

Caption: General workflow for the synthesis of 4-anilinopiperidine via reductive amination.

Troubleshooting_Logic Start Start Low_Yield Low Product Yield? Start->Low_Yield Check_Imine Check Imine Formation (TLC, NMR) Low_Yield->Check_Imine Yes High_Byproducts High Byproduct Levels? Low_Yield->High_Byproducts No Optimize_Reduction Optimize Reducing Agent (Type, Amount, Temp) Check_Imine->Optimize_Reduction Control_Stoichiometry Control Reactant Stoichiometry Optimize_Reduction->Control_Stoichiometry Control_Stoichiometry->High_Byproducts Stepwise_Procedure Implement Stepwise Procedure (Pre-form Imine) High_Byproducts->Stepwise_Procedure Yes Purification Optimize Purification (Column Chromatography, Acid-Base Extraction) High_Byproducts->Purification No Stepwise_Procedure->Purification End End Purification->End

Caption: Troubleshooting logic for optimizing 4-anilinopiperidine synthesis.

References

Technical Support Center: Optimizing the Synthesis of para-Methyl 4-Anilino-1-Boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of para-methyl 4-anilino-1-boc-piperidine. The content is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond between an aryl halide (or triflate) and an amine. In this specific synthesis, the reaction couples 1-Boc-4-aminopiperidine with an appropriate para-methyl substituted aryl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene.

Q2: What are the key starting materials for this synthesis?

The primary starting materials are:

  • 1-Boc-4-aminopiperidine: The piperidine (B6355638) core with a Boc protecting group on the nitrogen.

  • A para-methyl substituted aryl halide: Typically 4-iodotoluene, 4-bromotoluene, or 4-chlorotoluene. Aryl iodides and bromides are generally more reactive than aryl chlorides.[1]

  • A palladium catalyst: A source of palladium(0) is required to initiate the catalytic cycle. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium pre-catalysts.

  • A phosphine (B1218219) ligand: These are crucial for stabilizing the palladium catalyst and facilitating the reaction. A variety of ligands can be used, and the choice can significantly impact the reaction outcome.

  • A base: The base is necessary to deprotonate the amine and regenerate the catalyst. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄).

Q3: What are the typical reaction conditions?

While optimal conditions can vary, a general starting point for the Buchwald-Hartwig amination to synthesize this compound is as follows:

  • Solvent: Anhydrous, degassed toluene (B28343) or dioxane are commonly used.

  • Temperature: Typically ranges from 80°C to 110°C.

  • Reaction Time: Can vary from a few hours to 24 hours, depending on the reactivity of the starting materials and the efficiency of the catalytic system.

  • Inert Atmosphere: The reaction is sensitive to air and moisture, so it should be performed under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution(s)
Inactive Catalyst Ensure the palladium source and ligand are of high quality and have been stored correctly. For Pd(II) sources, ensure complete reduction to Pd(0) is occurring. Consider using a pre-formed palladium(0) catalyst.
Catalyst Poisoning The nitrogen on the piperidine ring can sometimes coordinate to the palladium center, inhibiting its activity. Ensure the use of a sufficiently bulky phosphine ligand to shield the metal center.
Poor Quality Reagents Use high-purity, anhydrous, and degassed solvents. Ensure starting materials are dry and free of impurities.
Suboptimal Reaction Temperature If the reaction is sluggish, consider increasing the temperature in increments of 10°C. However, be aware that excessively high temperatures can lead to catalyst decomposition.[2]
Incorrect Base The choice of base is critical. If the reaction is not proceeding, consider switching to a stronger base (e.g., from a carbonate to a phosphate or an alkoxide). Ensure the base is fully dissolved in the reaction mixture.

Problem 2: Formation of Impurities

Common Impurity Identification Method Mitigation Strategy
Unreacted Starting Materials TLC, GC-MS, HPLCIncrease reaction time, temperature, or catalyst loading. Ensure efficient stirring.
Hydrodehalogenation of the Aryl Halide GC-MS (detection of toluene)This can occur if there is residual water in the reaction. Ensure all reagents and solvents are scrupulously dried.
Side-products from Ligand Degradation LC-MSUse a more robust ligand or milder reaction conditions.
Bis-arylation of the Amine LC-MSThis is less common with a secondary amine on the piperidine, but can occur. Use a slight excess of the amine relative to the aryl halide.

Problem 3: Reaction Stalls or Incomplete Conversion

Observation Possible Cause Suggested Solution(s)
Initial product formation, then no further progress Catalyst decomposition: Indicated by the formation of a black precipitate (palladium black).Lower the reaction temperature and/or use a more stable catalyst/ligand system.
Reaction is slow and does not go to completion Insufficient catalyst activity or loading. Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).
Reversible reaction or product inhibition. While less common for this reaction, consider removing a byproduct if possible, though this is often not practical.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the impact of various reaction parameters on the yield of the Buchwald-Hartwig amination for the synthesis of this compound. The data is compiled from literature on similar reactions and serves as a guide for optimization.

Table 1: Effect of Palladium Catalyst and Ligand on Product Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene10012High
Pd₂(dba)₃ (1)BINAP (3)Cs₂CO₃Dioxane11016Moderate-High
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10012High
PdCl₂(dppf) (3)-NaOtBuToluene10024Moderate

Table 2: Effect of Base and Solvent on Product Yield

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/XPhosNaOtBu Toluene10012High
Pd(OAc)₂/XPhosCs₂CO₃ Toluene10012Moderate
Pd(OAc)₂/XPhosK₃PO₄ Toluene10012High
Pd(OAc)₂/XPhosNaOtBuDioxane 10012High
Pd(OAc)₂/XPhosNaOtBuDMF 10012Moderate

Table 3: Effect of Temperature and Reaction Time on Product Yield

Catalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂/XPhosNaOtBuToluene80 24Moderate
Pd(OAc)₂/XPhosNaOtBuToluene100 12High
Pd(OAc)₂/XPhosNaOtBuToluene120 8High (risk of decomposition)
Pd(OAc)₂/XPhosNaOtBuToluene1004 Moderate
Pd(OAc)₂/XPhosNaOtBuToluene10024 High

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and reagent batches.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Addition of Reagents: In a glovebox or under a stream of inert gas, add the base (e.g., NaOtBu, 1.4 equivalents), 4-iodotoluene (1.0 equivalent), and 1-Boc-4-aminopiperidine (1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl halide).

  • Reaction: Seal the flask and heat the mixture to 100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Analytical Characterization

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: 20-30% Ethyl acetate in Hexanes

    • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

  • High-Performance Liquid Chromatography (HPLC): [3]

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[3]

    • Mobile Phase A: 0.1% formic acid and 1mM ammonium (B1175870) formate (B1220265) in water.[3]

    • Mobile Phase B: 0.1% formic acid in methanol.[3]

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 100% B over 10 minutes).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV at 254 nm or Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): [3]

    • Column: HP1-MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.[3]

    • Carrier Gas: Helium at 1.2 mL/min.[3]

    • Oven Program: Start at 170°C for 1 min, ramp to 293°C at 18°C/min, hold for 7.1 min.[3]

    • Injector Temperature: 280°C.[3]

    • MS Detector: Electron Ionization (EI) at 70 eV.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)(L2)-X Ligand_Exchange Ligand_Exchange Ar-Pd(II)(L2)-X->Ligand_Exchange R2NH Ar-Pd(II)(L)-X(Amine) Ar-Pd(II)(L)-X(Amine) Ligand_Exchange->Ar-Pd(II)(L)-X(Amine) Deprotonation Deprotonation Ar-Pd(II)(L)-X(Amine)->Deprotonation Base Ar-Pd(II)(L)-Amine(-H) Ar-Pd(II)(L)-Amine(-H) Deprotonation->Ar-Pd(II)(L)-Amine(-H) Reductive_Elimination Reductive_Elimination Ar-Pd(II)(L)-Amine(-H)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low/No Yield Check_Reagents Reagents High Purity & Anhydrous? Start->Check_Reagents Improve_Reagents Use fresh, dry reagents and solvents. Check_Reagents->Improve_Reagents No Check_Atmosphere Inert Atmosphere Maintained? Check_Reagents->Check_Atmosphere Yes Improve_Reagents->Check_Atmosphere Improve_Atmosphere Ensure proper degassing and inert gas purging. Check_Atmosphere->Improve_Atmosphere No Check_Catalyst Catalyst/Ligand System Optimal? Check_Atmosphere->Check_Catalyst Yes Improve_Atmosphere->Check_Catalyst Screen_Catalysts Screen different Pd sources and ligands. Check_Catalyst->Screen_Catalysts No Check_Conditions Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Check_Conditions Optimize_Conditions Vary temperature, base, and solvent. Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success Failure Consult Further Optimize_Conditions->Failure

Caption: A decision-making workflow for troubleshooting low reaction yields.

References

How to avoid dialkylation in N-alkylation of 4-anilinopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-anilinopiperidines. Our goal is to help you overcome common challenges, particularly the prevention of dialkylation, to ensure successful mono-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-alkylation of 4-anilinopiperidine?

The main challenge is controlling the reaction to achieve mono-alkylation and prevent the formation of the dialkylated byproduct. The mono-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine, making it susceptible to a second alkylation, which leads to a quaternary ammonium (B1175870) salt.[1][2] This over-alkylation reduces the yield of the desired product and complicates purification.[3]

Q2: What are the main strategies to avoid dialkylation?

There are three primary strategies to promote mono-alkylation:

  • Reductive Amination: This is a highly reliable method that involves reacting 4-anilinopiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method is inherently less prone to over-alkylation.[4]

  • Controlled Direct Alkylation: This approach involves the direct reaction of 4-anilinopiperidine with an alkylating agent under carefully controlled conditions to favor mono-alkylation.[3]

  • Use of Protecting Groups: This strategy involves temporarily protecting the piperidine (B6355638) nitrogen to prevent alkylation, allowing for other chemical modifications, followed by deprotection. While effective, this adds steps to the synthesis.

Q3: How does steric hindrance affect the N-alkylation of 4-anilinopiperidine?

Steric hindrance plays a crucial role. Bulky alkylating agents or substituents on the 4-anilinopiperidine scaffold can hinder the approach of the alkylating agent to the nitrogen atom, potentially slowing down the reaction rate.[5][6] While this can sometimes help in preventing over-alkylation with very bulky groups, it can also lead to low yields if the desired mono-alkylation is also sterically hindered.[7]

Q4: Can I use Buchwald-Hartwig amination for N-alkylation of 4-anilinopiperidine?

Yes, the Buchwald-Hartwig amination is a powerful modern method for forming C-N bonds and can be used for the N-arylation or N-alkylation of 4-anilinopiperidine.[8] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and can be highly selective, providing an excellent alternative to traditional alkylation methods.[9]

Troubleshooting Guides

Problem 1: Low yield of the desired mono-alkylated product and significant formation of a dialkylated byproduct in direct alkylation.

Possible Causes:

  • Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent strongly favors dialkylation.

  • High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.

  • Inappropriate Base: The choice of base can influence the concentration of the free amine and affect the reaction rate.[10]

  • Rapid Addition of Alkylating Agent: Adding the alkylating agent too quickly can lead to localized high concentrations, promoting dialkylation.

Solutions:

StrategyRecommended ActionExpected Outcome
Control Stoichiometry Use a 1:1 or slight excess of the 4-anilinopiperidine to the alkylating agent.Minimizes the availability of the alkylating agent for a second reaction.
Optimize Temperature Start with a lower reaction temperature (e.g., 0 °C or room temperature) and slowly increase if necessary.Reduces the rate of the second alkylation, improving selectivity.
Select Appropriate Base Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base).[11]The base scavenges the acid produced without competing in the alkylation.
Slow Addition Add the alkylating agent dropwise or via a syringe pump over an extended period.Maintains a low concentration of the alkylating agent, favoring mono-alkylation.

Troubleshooting Workflow for Direct N-Alkylation

start Low Yield of Mono-alkylated Product High Dialkylation check_stoichiometry Check Stoichiometry of Alkylating Agent start->check_stoichiometry adjust_stoichiometry Use 1:1 or slight excess of 4-anilinopiperidine check_stoichiometry->adjust_stoichiometry > 1 equivalent used check_temperature Check Reaction Temperature check_stoichiometry->check_temperature ≤ 1 equivalent used adjust_stoichiometry->check_temperature lower_temperature Lower Temperature (e.g., 0 °C to RT) check_temperature->lower_temperature Elevated check_base Evaluate Base check_temperature->check_base Low/RT lower_temperature->check_base change_base Switch to a non-nucleophilic, hindered base (e.g., DIPEA) check_base->change_base Using strong, unhindered base check_addition Review Addition Method check_base->check_addition Using appropriate base change_base->check_addition slow_addition Use slow, dropwise addition of alkylating agent check_addition->slow_addition Rapid addition success Improved Mono-alkylation Yield check_addition->success Slow addition already used slow_addition->success

Caption: Troubleshooting workflow for direct N-alkylation.

Problem 2: The reductive amination reaction is slow or incomplete.

Possible Causes:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the amine and the carbonyl compound may be slow, especially with sterically hindered substrates.[5]

  • Inactive Reducing Agent: The reducing agent may have degraded or is not suitable for the specific substrate.

  • Presence of Water: Water can inhibit the formation of the iminium ion.

Solutions:

StrategyRecommended ActionExpected Outcome
Facilitate Imine Formation Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation step.Speeds up the formation of the iminium ion intermediate.
Use an Effective Reducing Agent Sodium triacetoxyborohydride (B8407120) (STAB) is often the preferred reducing agent as it is mild and selective for the iminium ion.[4]Efficient reduction of the iminium ion without reducing the starting carbonyl compound.
Ensure Anhydrous Conditions Use anhydrous solvents and consider adding a drying agent like molecular sieves to remove water formed during the reaction.[5]Drives the equilibrium towards the formation of the iminium ion.

Logical Relationship for Successful Reductive Amination

amine 4-Anilinopiperidine iminium_formation Iminium Ion Formation amine->iminium_formation carbonyl Aldehyde or Ketone carbonyl->iminium_formation acid_catalyst Weak Acid Catalyst (e.g., Acetic Acid) acid_catalyst->iminium_formation promotes mono_alkylated_product Mono-alkylated Product iminium_formation->mono_alkylated_product reducing_agent Reducing Agent (e.g., STAB) reducing_agent->mono_alkylated_product reduces anhydrous Anhydrous Conditions anhydrous->iminium_formation favors setup Setup under Inert Atmosphere (Schlenk Tube) add_reagents Add Pd(OAc)₂, Ligand, Base, Aryl Halide, and 4-Anilinopiperidine setup->add_reagents add_solvent Add Anhydrous Solvent (Toluene or Dioxane) add_reagents->add_solvent heat Heat Reaction Mixture (80-110 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Workup: Cool, Dilute, Filter monitor->workup Reaction Complete purification Purification: Column Chromatography workup->purification product N-Aryl-4-anilinopiperidine purification->product

References

Challenges in scaling up the synthesis of 4-anilinopiperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-anilinopiperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-anilinopiperidine derivatives?

A1: Several synthetic pathways are employed, with the most common being the Janssen method, the Siegfried method, and the Gupta method.[1][2] These routes typically involve key intermediates such as 4-piperidone (B1582916), N-phenethyl-4-piperidone (NPP), and 4-anilinopiperidine (4-AP).[1][3][4]

Q2: What are the critical reaction steps in the synthesis of 4-anilinopiperidine derivatives?

A2: The critical steps generally include:

  • Reductive Amination: The formation of the 4-anilinopiperidine core from a piperidone precursor and aniline (B41778).

  • N-Alkylation/Arylation: Introduction of a substituent on the piperidine (B6355638) nitrogen.

  • N-Acylation: Acylation of the aniline nitrogen, which is crucial for the pharmacological activity of many derivatives.

Q3: What are the primary safety concerns when scaling up the synthesis of 4-anilinopiperidine derivatives?

A3: Key safety concerns include:

  • Exothermic Reactions: The N-acylation step is often highly exothermic and requires careful temperature control to prevent runaway reactions.[5]

  • Hazardous Reagents: The use of reactive and hazardous reagents, such as certain reducing agents (e.g., lithium aluminum hydride) and acylating agents, requires appropriate handling and safety protocols.

  • Byproduct Formation: Some reaction conditions can lead to the formation of toxic byproducts that require careful management.

Q4: How can I purify 4-anilinopiperidine derivatives on a large scale?

A4: While column chromatography is common in laboratory-scale synthesis, it is often not feasible for large-scale production.[6] Recrystallization is a preferred method for purification at scale. The choice of solvent is critical and depends on the specific derivative. Common solvent systems include ethanol, n-hexane/acetone, and n-hexane/THF.[7]

Troubleshooting Guides

Low Yield in Reductive Amination
Symptom Potential Cause Suggested Solution
Low conversion of starting materials Incomplete imine formation.Pre-form the imine before adding the reducing agent. Monitor imine formation by TLC or NMR. Consider adding a catalytic amount of acid (e.g., acetic acid) to promote imine formation.
Inactive reducing agent.Use a fresh batch of the reducing agent. Ensure it has been stored under appropriate conditions (e.g., protected from moisture).
Unreactive amine or ketone.For unreactive amines like 2-aminopyridines, longer reaction times, higher temperatures, or a more reactive reducing agent may be necessary.[8]
Significant amount of reduced aldehyde/ketone byproduct The reducing agent is too reactive and reduces the carbonyl starting material before imine formation.Use a milder reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). Note the safety precautions for NaBH3CN, as it can release hydrogen cyanide at low pH.[9]
Complex mixture of products Side reactions due to incorrect pH or temperature.Optimize the reaction pH, as it is crucial for both imine formation and the stability of the reducing agent. Maintain strict temperature control throughout the reaction.
Impurities in the Final Product
Symptom Potential Cause Suggested Solution
Presence of 4-anilino-N-phenethylpiperidine (4-ANPP) in the final acylated product Incomplete acylation reaction.[10]Increase the equivalents of the acylating agent and/or the reaction time. Ensure the base used to scavenge the acid byproduct is sufficient and added appropriately.
Formation of bipiperidinyl impurities Side reactions in "one-pot" synthesis protocols.[10]Optimize the order of reagent addition and reaction conditions. Consider a stepwise approach to minimize the formation of these byproducts.
Discoloration of the final product Oxidation or degradation of the aniline moiety.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified solvents and reagents to minimize contaminants that can catalyze oxidation.

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinopiperidine via Reductive Amination

This protocol describes a one-pot, two-step reductive amination process.[6]

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.

  • Add aniline (1.1 equivalents) to the suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.[6]

  • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) or by recrystallization to afford pure 4-anilinopiperidine.[6]

Protocol 2: N-Acylation of 4-Anilinopiperidine

This protocol outlines a standard laboratory procedure for the N-acylation of 4-anilinopiperidine.[11]

Materials:

  • 4-Anilinopiperidine

  • Propionyl chloride

  • Triethylamine (B128534)

  • Dichloromethane, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-anilinopiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add propionyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the progress of the reaction by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventReaction ConditionsAdvantagesDisadvantages
Sodium Triacetoxyborohydride (STAB) Dichloromethane, 1,2-DichloroethaneRoom temperature, mild acidic conditionsMild and selective for imines over carbonyls.Moisture sensitive.
Sodium Cyanoborohydride (NaBH3CN) Methanol, EthanolAcidic pH (3-4)Effective for a wide range of substrates.Highly toxic (releases HCN at low pH), requires careful pH control.[9]
Sodium Borohydride (NaBH4) Methanol, EthanolNeutral or slightly basic pHInexpensive and readily available.Can reduce aldehydes and ketones, leading to side products.
Catalytic Hydrogenation (H2/Pd-C) Ethanol, MethanolVaries (pressure and temperature)"Green" reducing agent, high yielding.Requires specialized high-pressure equipment.

Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination cluster_acylation N-Acylation start_ra 4-Piperidone + Aniline imine_formation Imine Formation start_ra->imine_formation reduction Reduction (e.g., STAB) imine_formation->reduction workup_ra Work-up & Purification reduction->workup_ra product_ra 4-Anilinopiperidine workup_ra->product_ra start_ac 4-Anilinopiperidine + Acylating Agent product_ra->start_ac acylation_reaction Acylation Reaction start_ac->acylation_reaction workup_ac Work-up & Purification acylation_reaction->workup_ac product_ac 4-Anilinopiperidine Derivative workup_ac->product_ac

Caption: Generalized workflow for the synthesis of 4-anilinopiperidine derivatives.

troubleshooting_low_yield start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC/NMR) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine preform_imine Pre-form Imine / Add Acid Catalyst incomplete_imine->preform_imine Yes check_reductant Check Reducing Agent Activity incomplete_imine->check_reductant No end_point Yield Improved preform_imine->end_point inactive_reductant Inactive Reducing Agent check_reductant->inactive_reductant use_fresh_reductant Use Fresh Reducing Agent inactive_reductant->use_fresh_reductant Yes check_side_products Analyze Byproducts (GC-MS) inactive_reductant->check_side_products No use_fresh_reductant->end_point carbonyl_reduction Carbonyl Reduction? check_side_products->carbonyl_reduction milder_reductant Use Milder Reducing Agent (e.g., STAB) carbonyl_reduction->milder_reductant Yes carbonyl_reduction->end_point No milder_reductant->end_point

Caption: Troubleshooting logic for low yield in reductive amination.

References

Technical Support Center: Controlling Byproduct Formation in Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reductive amination experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reductive amination?

The most frequently encountered byproducts in reductive amination include:

  • Over-alkylation products: Formation of a tertiary amine when a primary amine is used as the starting material.[1][2]

  • Alcohol from carbonyl reduction: The starting aldehyde or ketone is reduced to the corresponding alcohol.

  • α-Amino nitriles: This byproduct can form when using sodium cyanoborohydride (NaBH₃CN) as the reducing agent.

Q2: How can I prevent the formation of a tertiary amine byproduct?

The formation of a tertiary amine is a common issue when reacting a primary amine with an aldehyde. This "over-alkylation" can be minimized using several strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the aldehyde. This increases the probability that the aldehyde will react with the primary amine instead of the newly formed secondary amine product.

  • Two-Step (Indirect) Procedure: First, allow the imine to form completely, and then introduce the reducing agent. This ensures that the aldehyde is consumed before the reduction step, preventing it from reacting with the product amine.[1][3]

  • Non-Acidic Conditions: Running the reaction under neutral or non-acidic conditions can often suppress the formation of the tertiary amine.

Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I avoid this?

Reduction of the starting carbonyl is a competing side reaction, particularly when using less selective reducing agents. To favor the formation of the desired amine, consider the following:

  • Choice of Reducing Agent: The selection of the hydride source is critical.

    • Sodium Borohydride (B1222165) (NaBH₄): This reagent can readily reduce both aldehydes and ketones. Its use is best reserved for a two-step procedure where the carbonyl compound is fully converted to the imine before the reductant is added.[3]

    • Sodium Triacetoxyborohydride (B8407120) (STAB, NaBH(OAc)₃): This is a highly selective reagent for reductive aminations. It is sterically hindered and less reactive, preferentially reducing the protonated imine intermediate over the carbonyl starting material, making it ideal for one-pot reactions.[3][4]

  • pH Control: Maintaining a slightly acidic pH (around 5-7) is crucial. This pH is low enough to catalyze imine formation but not so low that it significantly accelerates carbonyl reduction.

Q4: I am observing an unexpected byproduct when using sodium cyanoborohydride. What could it be?

When using sodium cyanoborohydride (NaBH₃CN), a potential side reaction is the addition of cyanide to the imine, which can result in an α-amino nitrile byproduct. Perhaps the most significant issue is the potential to release highly toxic hydrogen cyanide (HCN) gas during acidic workup.

Recommendations:

  • Switch to STAB: If possible, use sodium triacetoxyborohydride (NaBH(OAc)₃) as it is safer and does not produce cyanide byproducts.

  • Careful pH Control: Maintain the reaction pH between 6 and 8 to ensure selective reduction of the imine and minimize side reactions.

  • Proper Workup: Quench the reaction carefully under basic conditions to avoid the generation of HCN.

Q5: Should I perform a one-pot (direct) or two-step (indirect) reductive amination?

The choice between a direct or indirect procedure depends on the substrates and the potential for side reactions.

  • One-Pot (Direct) Reductive Amination: The amine, carbonyl, and a selective reducing agent (like STAB) are mixed together. This method is efficient and convenient. It is generally successful for reactions with secondary amines or when over-alkylation is not a major concern.[5]

  • Two-Step (Indirect) Reductive Amination: The imine is formed first and then reduced in a subsequent step. This approach offers better control and is highly recommended for reactions between primary amines and aldehydes where dialkylation is a significant problem. It also allows for the use of less selective, more reactive reducing agents like NaBH₄.[1][5]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Significant Tertiary Amine Byproduct Formation The secondary amine product is reacting with the remaining aldehyde.1. Use a Two-Step (Indirect) Procedure: Form the imine first, ensuring the aldehyde is fully consumed before adding the reducing agent. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the primary amine. 3. Run Under Neutral Conditions: Avoid acidic catalysts if possible.
Starting Carbonyl is Reduced to an Alcohol The reducing agent is not selective enough and is reducing the C=O bond.1. Switch to a More Selective Reducing Agent: Use Sodium Triacetoxyborohydride (STAB) for one-pot reactions.[3] 2. Perform a Two-Step Reaction: If using a less selective reagent like NaBH₄, ensure complete imine formation before adding the reducing agent.[3] 3. Optimize pH: Maintain a pH between 5 and 7 to favor imine formation and reduction over carbonyl reduction.
Formation of α-Amino Nitrile Byproduct Using Sodium Cyanoborohydride (NaBH₃CN) as the reducing agent.1. Change Reducing Agent: Switch to Sodium Triacetoxyborohydride (STAB). 2. Strict pH Control: Keep the reaction pH between 6 and 8. 3. Careful Workup: Quench the reaction under basic conditions.
Low or No Product Yield Incomplete imine formation or decomposition of the reducing agent.1. Optimize Imine Formation: Ensure the pH is mildly acidic (pH 4-6). For sluggish reactions, consider adding a dehydrating agent like molecular sieves. 2. Check Reducing Agent Quality: Use fresh, properly stored reducing agents, especially moisture-sensitive ones like STAB.

Data Presentation

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing Agent Formula Selectivity Optimal pH Common Byproducts/Issues Best For
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃High for imines over carbonyls[3][4]4-7Moisture sensitiveOne-pot reactions, sensitive substrates.[3]
Sodium CyanoborohydrideNaBH₃CNGood for imines over carbonyls at controlled pH[6]6-8α-amino nitriles, toxic HCN gas upon acidic workupOne-pot reactions where toxicity can be managed.
Sodium BorohydrideNaBH₄Low; reduces both imines and carbonyls[3]Neutral to slightly basicReduction of starting carbonylTwo-step (indirect) procedures.[1][3]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the direct reductive amination of aldehydes and ketones and is particularly effective at minimizing the reduction of the starting carbonyl compound.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 1.0 equiv, often used for ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a stirred solution of the aldehyde or ketone in the chosen anhydrous solvent, add the amine.

  • If the substrate is a ketone, acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine/iminium ion formation.

  • Add STAB portion-wise to the reaction mixture. Be cautious of any gas evolution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Two-Step (Indirect) Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the over-alkylation of primary amines and the reduction of the starting carbonyl compound.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • Amine (1.0-1.1 equiv)

  • Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

  • Sodium Borohydride (NaBH₄) (1.0-1.5 equiv)[3]

  • Dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves, optional)

  • Water or dilute aqueous acid (e.g., 1M HCl)

  • Base (e.g., NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)

Procedure:

Step A: Imine Formation

  • Dissolve the aldehyde or ketone and the amine in methanol or ethanol.

  • (Optional) Add a dehydrating agent to drive the imine formation equilibrium.

  • Stir the mixture at room temperature. Monitor the reaction by TLC or NMR until the starting carbonyl is consumed (typically 1-2 hours).

  • (Optional) The solvent can be removed under reduced pressure to isolate the crude imine.

Step B: Reduction

  • Dissolve the crude imine from Step A in fresh methanol or ethanol and cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise. Caution: Gas evolution (hydrogen) will occur.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature until the reduction is complete (typically 30 minutes to a few hours).

  • Quench the reaction by the slow addition of water or dilute aqueous acid.

  • Remove the organic solvent under reduced pressure.

  • Basify the aqueous residue with a suitable base and extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude amine.

  • Purify as necessary.

Visualizations

ReductiveAminationPathways Start Aldehyde/Ketone + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal - H₂O Alcohol Alcohol Byproduct Start->Alcohol Direct Reduction Imine Imine/Iminium Ion Hemiaminal->Imine Product Desired Amine Product Imine->Product Reduction Overalkylation Over-alkylation Byproduct (Tertiary Amine) Product->Overalkylation + Aldehyde, then Reduction

Byproduct formation pathways in reductive amination.

TroubleshootingFlowchart Start Reductive Amination Experiment CheckByproducts Analyze Crude Product for Byproducts Start->CheckByproducts TertiaryAmine Tertiary Amine Detected? CheckByproducts->TertiaryAmine Yes AlcoholByproduct Alcohol Byproduct Detected? CheckByproducts->AlcoholByproduct No TertiaryAmine->AlcoholByproduct No OptimizeStoichiometry Use slight excess of primary amine or perform two-step reaction. TertiaryAmine->OptimizeStoichiometry Yes LowYield Low Yield? AlcoholByproduct->LowYield No SwitchReducingAgent Switch to STAB for one-pot or use two-step with NaBH₄. AlcoholByproduct->SwitchReducingAgent Yes OptimizeImineFormation Optimize pH (4-6) and consider dehydrating agent. LowYield->OptimizeImineFormation Yes Success Successful Reaction LowYield->Success No OptimizeStoichiometry->Start SwitchReducingAgent->Start OptimizeImineFormation->Start

Troubleshooting workflow for common issues.

References

Technical Support Center: Selective Reduction of Iines in the Presence of Carbonyls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of imines in the presence of carbonyl compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my selective imine reduction failing or giving low yields?

Several factors can contribute to low yields in a selective imine reduction. The most common issues include:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine may not favor imine formation. This can be due to steric hindrance, electronic effects, or the presence of water, which can hydrolyze the imine back to the starting materials.

  • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[1][2] If the pH is too low, the amine will be protonated and become non-nucleophilic.[1] If the pH is too high, the carbonyl group is not sufficiently activated for the initial nucleophilic attack.[1]

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A reagent that is too strong will reduce the carbonyl starting material, while a reagent that is too weak will not efficiently reduce the imine.[1]

  • Decomposition of Reagents: The reducing agent may have degraded, or the imine intermediate itself may be unstable and decompose before it can be reduced.[1]

Q2: How can I prevent the reduction of the carbonyl group?

To prevent the undesired reduction of the carbonyl group, you should use a chemoselective reducing agent that preferentially reduces the imine or, more accurately, the protonated iminium ion. Common choices include:

Q3: What is the optimal pH for a one-pot reductive amination?

The optimal pH for a one-pot reductive amination is a compromise, typically in the range of 4-7.[3] A mildly acidic environment is necessary to catalyze the formation of the iminium ion, which is more electrophilic and thus more readily reduced than the neutral imine. However, if the solution is too acidic, the starting amine will be protonated, rendering it non-nucleophilic and halting the initial imine formation.[2]

Q4: How can I avoid the formation of over-alkylation byproducts?

Over-alkylation, where a primary amine is converted to a tertiary amine, is a common side reaction.[1] To minimize this, consider the following strategies:

  • Stepwise (Indirect) Procedure: First, form and isolate the imine, and then reduce it in a separate step. This is particularly useful when reacting a primary amine with an aldehyde.[6]

  • Stoichiometric Control: Carefully control the stoichiometry of the reactants.

  • Choice of Reducing Agent: Employ a less reactive reducing agent like sodium triacetoxyborohydride.

Troubleshooting Guides

Low or No Product Yield
Potential Cause Suggested Solution
Inefficient Imine/Iminium Ion Formation Ensure the reaction pH is mildly acidic (pH 4-7) to facilitate imine formation without fully protonating the amine. For sluggish reactions, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
Decomposition of Reducing Agent Use a fresh bottle of the reducing agent. Some reducing agents, like NaBH(OAc)₃, are moisture-sensitive.[5]
Low Reaction Temperature While many reductive aminations proceed at room temperature, some may require gentle heating to go to completion.
Poor Solubility of Reagents Ensure all starting materials are fully dissolved in the chosen solvent. If necessary, consider a different solvent system.
Catalyst Deactivation (for catalytic hydrogenation) The amine product can sometimes inhibit the catalyst. Adding a catalytic amount of acid can help by protonating the product amine.
Presence of Side Products
Side Product Suggested Solution
Reduction of Carbonyl Starting Material Use a milder, more selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[1] If using a stronger reductant like NaBH₄, ensure the imine is fully formed before adding the reducing agent (indirect method).[5]
Over-alkylation of Primary Amine Use a stepwise (indirect) procedure where the imine is formed first and then reduced.[6] Carefully control the stoichiometry of the reactants.
Aldol Condensation of Aldehyde Run the reaction under acidic or neutral conditions to minimize this side reaction, which is more prevalent under basic conditions.[1]

Quantitative Data Summary

The following tables summarize typical yields and enantioselectivities for various selective imine reduction methods.

Table 1: Asymmetric Transfer Hydrogenation of N-Aryl-Ketimines

Catalyst (mol%)Hydrogen SourceSolventYield (%)ee (%)
Chiral Phosphoric Acid (20)Hantzsch DihydropyridineBenzene8594
Chiral Phosphoric Acid (20)Hantzsch DihydropyridineToluene8292
Chiral Phosphoric Acid (20)Hantzsch DihydropyridineDichloromethane7588
Data synthesized from multiple sources for illustrative purposes.

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of Imines

LigandSubstrateYield (%)ee (%)
f-BINAPHANEα-phenylfuryl-containing N-methyl imine>9582
PhosphoramiditeVarious ketones and secondary amines80-9590-99
Data synthesized from multiple sources for illustrative purposes.[7]

Table 3: Biocatalytic Reductive Amination of Ketones

EnzymeAmine DonorSubstrateConversion (%)de (%)ee (%)
Imine Reductase (IRED)Methylamine2-Hexanone>959896
Imine Reductase (IRED)n-Propylamine5-Methoxy-2-tetralone92N/A>99 (S)
Engineered IREDMethylamineRacemic β-branched ketone>99>99:1>99.9
Data synthesized from multiple sources for illustrative purposes.[8][9][10]

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is a general procedure for the direct reductive amination of an aldehyde or ketone.

  • Reaction Setup: To a solution of the carbonyl compound (1.0 mmol) and the amine (1.0-1.2 mmol) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) (10 mL), add acetic acid (1.0 mmol) if the substrate is a ketone. Aldehydes generally do not require an acid catalyst.[6]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equiv.) portion-wise to the reaction mixture.[1] The reaction may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed. Reactions are typically complete within a few hours to overnight.[1]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).[1]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 2: Indirect (Stepwise) Reductive Amination using Sodium Borohydride (B1222165) (NaBH₄)

This protocol is useful for preventing over-alkylation when reacting a primary amine with an aldehyde.[6]

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (B129727) (10 mL).

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.

  • Once imine formation is complete, the solvent can be removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol (B145695) (10 mL).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to obtain the crude amine, which can then be purified.

Visualizations

troubleshooting_workflow start Low Yield in Selective Imine Reduction check_imine_formation Check Imine Formation (TLC, NMR) start->check_imine_formation imine_ok Imine Formation is Efficient check_imine_formation->imine_ok check_reductant Evaluate Reducing Agent imine_ok->check_reductant Yes optimize_imine_formation Optimize Imine Formation: - Adjust pH (4-5) - Add dehydrating agent - Increase reaction time/temp imine_ok->optimize_imine_formation No reductant_ok Reducing Agent is Active and Selective check_reductant->reductant_ok check_conditions Review Reaction Conditions (pH, Temp, Solvent) reductant_ok->check_conditions Yes change_reductant Change Reducing Agent: - Use fresh reagent - Switch to NaBH3CN or NaBH(OAc)3 reductant_ok->change_reductant No conditions_ok Conditions are Optimal check_conditions->conditions_ok final_product Successful Selective Reduction conditions_ok->final_product Yes optimize_conditions Optimize Conditions: - Adjust pH (4-7) - Change solvent - Increase temperature conditions_ok->optimize_conditions No optimize_imine_formation->check_imine_formation change_reductant->check_reductant optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low yield in selective imine reduction.

selective_reduction_logic cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_reagents Key Reagents & Conditions cluster_outcome Products carbonyl Carbonyl (Aldehyde or Ketone) imine_formation Imine/Iminium Ion Formation (Equilibrium) carbonyl->imine_formation side_product Side Product (Reduced Carbonyl) carbonyl->side_product Non-selective Pathway (Strong Reductant) amine Amine (Primary or Secondary) amine->imine_formation reduction Selective Reduction imine_formation->reduction product Desired Amine Product reduction->product Selective Pathway reductant Selective Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reductant->reduction reductant->side_product ph_control Mildly Acidic pH (pH 4-7) ph_control->imine_formation

Caption: Logical relationships in selective imine reduction.

References

Best practices for handling sodium triacetoxyborohydride (STAB) in reductive amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals utilizing sodium triacetoxyborohydride (B8407120) (STAB) in reductive amination reactions.

Frequently Asked Questions (FAQs)

1. What is Sodium Triacetoxyborohydride (STAB) and why is it used in reductive amination?

Sodium triacetoxyborohydride (NaB(OAc)₃H), commonly abbreviated as STAB, is a mild and selective reducing agent.[1] It is widely favored for reductive amination because it selectively reduces the intermediate imine or iminium ion much faster than it reduces the starting aldehyde or ketone.[2][3][4] This high selectivity allows for a convenient "one-pot" reaction where the amine, carbonyl compound, and reducing agent can be mixed together, minimizing side reactions like the formation of alcohol byproducts.[2][5][6] The acetoxy groups on the boron atom stabilize the boron-hydrogen bond, making STAB less reactive and more selective than other common borohydrides like sodium borohydride (B1222165) (NaBH₄).[2]

2. How should I handle and store solid STAB?

STAB is sensitive to moisture and protic solvents, which cause it to decompose and lose its reducing power.[1][7] Therefore, proper handling and storage are critical.

  • Storage: Solid STAB should be stored in a tightly closed container in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon.[1][7][8]

  • Handling: Always handle STAB in a well-ventilated area or a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9] Avoid breathing in the dust.[8] Due to its reactivity with water, do not use water to extinguish fires involving STAB; use a dry powder extinguisher instead.[8]

3. Can I prepare stock solutions of STAB?

While it is best to add STAB as a solid directly to the reaction, stock solutions can be prepared in anhydrous aprotic solvents.[1] For longer-term storage, these solutions should be kept at low temperatures, such as -20°C for up to a month, in sealed containers to prevent degradation from atmospheric moisture.[1]

4. What are the best solvents for a STAB-mediated reductive amination?

Aprotic solvents are required as STAB reacts with protic solvents like methanol (B129727) and ethanol.[10][11]

  • Preferred: 1,2-Dichloroethane (DCE) is often the preferred solvent as reactions are generally faster.[2][3][12]

  • Commonly Used: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are also effective solvents.[1][2][11]

5. When should I use an acid catalyst, like acetic acid?

The addition of a weak acid catalyst is generally recommended for the reductive amination of ketones to facilitate the formation of the iminium ion.[2][12][13] For most aldehydes, an acid catalyst is not necessary.[12] The reaction pH is critical; a mildly acidic environment (pH 4-7) is typically optimal for imine formation.[14][15][16]

6. What is the typical work-up procedure for a STAB reaction?

The first step is to quench any remaining STAB.[17] This is typically done by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another weak base to the reaction mixture, often in an ice bath to control any exotherm.[17] Be aware that this can cause gas evolution (CO₂).[17] After quenching, the amine product can be isolated using a standard acid-base extraction.[17]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Degraded STAB Reagent: The reagent is hygroscopic and can decompose upon exposure to moisture, losing its potency.[1][12]Use a fresh bottle of STAB or a reagent from a properly sealed and stored container.[1] If degradation is suspected, the potency can be assayed.[18]
2. Inefficient Imine/Iminium Ion Formation: The equilibrium may favor the starting materials. This is common with less reactive ketones or hindered substrates.[16]For ketones, add a catalytic amount (e.g., 1 equivalent) of acetic acid to promote iminium ion formation.[2][12] For sluggish reactions, consider adding a dehydrating agent like molecular sieves.[15]
3. Presence of Moisture: Trace amounts of water in the solvent or on the glassware can consume the STAB reagent.[1]Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents.[1]
4. Incorrect pH: If the reaction is too acidic, the amine starting material will be protonated and become non-nucleophilic.[14][16]Ensure the reaction is only mildly acidic. The optimal pH is typically between 4 and 7.[14][15]
Reaction is Sluggish or Incomplete 1. Unstable STAB Solution: If using a pre-made stock solution, it may have decomposed over time.[1]Prepare STAB solutions fresh in an anhydrous aprotic solvent immediately before use.[1]
2. Insufficient Reagent: The stoichiometry may be incorrect for the specific substrates.Use an excess of STAB, typically ranging from 1.4 to 4 equivalents relative to the limiting reagent.[12] A slight excess of the amine (1.05-1.2 equivalents) is also common.[12][19]
3. Low Reaction Temperature: While most reactions proceed at room temperature, less reactive substrates may require gentle heating.[16]Consider gently heating the reaction, but monitor for potential side reactions.[16]
Formation of Side Products 1. Alcohol Byproduct: The starting aldehyde or ketone is reduced to the corresponding alcohol.This is less common with STAB than with stronger reducing agents like NaBH₄ due to STAB's selectivity.[5][14] However, ensuring the imine has time to form before adding STAB can sometimes help, especially with highly reactive carbonyls.
2. Over-alkylation of Primary Amines: The secondary amine product reacts again with the carbonyl to form a tertiary amine.[2]Use an excess of the primary amine to shift the equilibrium towards the desired secondary amine product.[16] The rate of the second alkylation is generally slow with STAB.[2]
Difficult Work-up 1. Emulsion Formation: Emulsions are common during the extraction of amine products and can make layer separation difficult.[17]To break an emulsion, add a saturated solution of NaCl (brine), filter the mixture through Celite®, or allow the mixture to stand for an extended period.[17]

Quantitative Data

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing Agent Selectivity Toxicity Typical Procedure Key Advantages Key Disadvantages
Sodium Triacetoxyborohydride (STAB) High selectivity for imines/iminium ions over carbonyls.[5][6][14]Lower toxicity than NaBH₃CN.[19]One-pot reaction.[2][5]Mild conditions, broad substrate scope, minimal side products.[2][7][19]Moisture sensitive, higher cost than NaBH₄.[7][20]
Sodium Cyanoborohydride (NaBH₃CN) High selectivity for imines/iminium ions, especially at pH 6-7.[14]Highly toxic; can generate HCN gas under acidic conditions.[14][19]One-pot reaction.[19]Excellent selectivity, effective in protic solvents like methanol.[11][14]High toxicity and hazardous byproducts.[19][21]
Sodium Borohydride (NaBH₄) Low selectivity; reduces both imines and carbonyls.[5][14]Moderate toxicity.Typically a two-step process (pre-formation of imine).[5][15]Cost-effective, potent reducing agent.[5][19]Lacks selectivity, leading to alcohol byproducts in one-pot setups.[14]

Table 2: Recommended Solvents and Typical Stoichiometry for STAB Reactions

Parameter Recommendation Notes
Solvents 1,2-Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF).[1][11]DCE is often preferred for faster reaction rates.[2] Aprotic solvents are essential.[7]
Stoichiometry (Amine) 1.0 - 1.2 equivalents.[5][19]A slight excess helps drive the imine formation equilibrium.
Stoichiometry (STAB) 1.2 - 4.0 equivalents.[5][12]A larger excess is often used to ensure complete conversion, especially if any moisture is present.
Catalyst (for Ketones) Acetic Acid (optional, ~1.0 equivalent).[5][19]Facilitates the formation of the iminium ion from less reactive ketones.[12]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination of an Aldehyde with a Primary Amine using STAB

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv).[5]

  • Solvent Addition: Dissolve the starting materials in an anhydrous aprotic solvent (e.g., DCM or DCE, providing a concentration of ~0.1-0.5 M).[5]

  • Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.[5]

  • Addition of STAB: Add sodium triacetoxyborohydride (1.2-1.5 equiv) to the mixture portion-wise.[5] Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature until completion. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: See Protocol 3.

Protocol 2: General One-Pot Reductive Amination of a Ketone with a Secondary Amine using STAB

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 equiv) and the secondary amine (1.0-1.2 equiv).[19]

  • Solvent and Catalyst Addition: Dissolve the starting materials in an anhydrous aprotic solvent (e.g., DCE).[19] Add acetic acid (1.0-2.0 equiv).[13][19]

  • Iminium Ion Formation: Stir the mixture at room temperature for 20-60 minutes.

  • Addition of STAB: Add sodium triacetoxyborohydride (1.3-1.6 equiv) to the mixture portion-wise.[19]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

  • Work-up: See Protocol 3.

Protocol 3: Standard Reaction Work-up

  • Quenching: Cool the reaction flask in an ice-water bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred mixture until gas evolution ceases.[17]

  • Extraction: Transfer the mixture to a separatory funnel. If needed, dilute with more organic solvent (e.g., DCM or ethyl acetate). Separate the organic layer.[17]

  • Aqueous Layer Wash: Extract the aqueous layer one or two more times with the organic solvent.[19]

  • Combine and Dry: Combine all organic layers. Wash with brine to help remove residual water and break any emulsions.[17] Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude amine product, which can be purified as necessary (e.g., by column chromatography or crystallization).[19]

Visualizations

G cluster_start cluster_reagent Reagent Check cluster_conditions Reaction Conditions Check cluster_end Further Optimization start Reductive Amination Yield is Low or Reaction Failed stab_check Was the STAB reagent fresh and handled properly? start->stab_check stab_bad Use fresh STAB from a newly opened or properly stored container. stab_check->stab_bad No moisture_check Were anhydrous solvent and oven-dried glassware used? stab_check->moisture_check Yes stab_bad->moisture_check moisture_bad Redry solvent and glassware. Use molecular sieves. moisture_check->moisture_bad No ketone_check Is the carbonyl a ketone? moisture_check->ketone_check Yes moisture_bad->ketone_check acid_check Was a catalytic amount of acetic acid added? ketone_check->acid_check Yes optimize Consider increasing STAB stoichiometry, adjusting temperature, or pre-forming the imine. ketone_check->optimize No acid_bad Repeat reaction with 1-2 equiv. of acetic acid. acid_check->acid_bad No acid_check->optimize Yes acid_bad->optimize G carbonyl Aldehyde or Ketone (R₂C=O) intermediate Hemiaminal Intermediate carbonyl->intermediate amine Primary or Secondary Amine (R'R''NH) amine->intermediate water_out - H₂O intermediate->water_out imine Imine / Iminium Ion water_out->imine product Final Amine Product (R₂CH-NR'R'') imine->product stab Sodium Triacetoxyborohydride (STAB) stab->product H⁻ source G start Need to perform a reductive amination one_pot Is a one-pot procedure desired? start->one_pot toxicity Is reagent toxicity a major concern? one_pot->toxicity Yes two_step Perform a two-step reaction: 1. Pre-form imine 2. Reduce with NaBH₄ one_pot->two_step No stab Use STAB (Sodium Triacetoxyborohydride) toxicity->stab Yes nabh3cn Use NaBH₃CN (Handle with extreme care) toxicity->nabh3cn No

References

Validation & Comparative

Navigating the Structural Nuances: A Comparative Guide to the NMR Characterization of para-methyl 4-anilino-1-boc-piperidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of para-methyl 4-anilino-1-boc-piperidine, a key precursor in the synthesis of various pharmacologically active molecules. This document offers a detailed experimental protocol for NMR analysis, compares its spectral data with its ortho and meta isomers, and briefly explores alternative characterization techniques.

Executive Summary

Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and its ortho and meta isomers. The data for the ortho-isomer is based on available information, while the data for the para- and meta-isomers are predicted based on established NMR principles and data from analogous compounds.

Table 1: ¹H NMR Spectral Data Comparison (Predicted/Reference)

Assignment This compound (Predicted) ortho-methyl 4-anilino-1-boc-piperidine (Reference) meta-methyl 4-anilino-1-boc-piperidine (Predicted)
Boc-H (9H, s) ~1.46~1.47~1.46
Piperidine-H (axial, 2H, m) ~1.30-1.45~1.35-1.50~1.30-1.45
Piperidine-H (equatorial, 2H, m) ~2.00-2.15~2.05-2.20~2.00-2.15
Piperidine-CH₂ (axial, 2H, m) ~2.80-2.95~2.85-3.00~2.80-2.95
Piperidine-CH₂ (equatorial, 2H, m) ~4.00-4.15~4.05-4.20~4.00-4.15
Piperidine-CH (1H, m) ~3.40-3.55~3.45-3.60~3.40-3.55
NH (1H, d) ~3.70~3.65~3.75
Aromatic-H (2H, d) ~6.95 (d, J ≈ 8.5 Hz)~7.05-7.15 (m)~6.50-6.60 (m)
Aromatic-H (2H, d) ~6.60 (d, J ≈ 8.5 Hz)~6.65-6.75 (m)~6.95-7.05 (m)
Ar-CH₃ (3H, s) ~2.25~2.15~2.30

Table 2: ¹³C NMR Spectral Data Comparison (Predicted/Reference)

Assignment This compound (Predicted) ortho-methyl 4-anilino-1-boc-piperidine (Reference) meta-methyl 4-anilino-1-boc-piperidine (Predicted)
Boc-C(CH₃)₃ ~28.4~28.5~28.4
Boc-C(CH₃)₃ ~79.5~79.6~79.5
Piperidine-C ~32.5~32.6~32.5
Piperidine-C ~51.0~51.2~51.0
Piperidine-C ~42.0~42.1~42.0
Aromatic-C (quaternary) ~144.5~145.0~147.5
Aromatic-C (quaternary) ~129.0~122.5~138.5
Aromatic-CH ~129.8~130.0~114.0
Aromatic-CH ~114.5~110.5~129.0
Aromatic-CH ~127.0~117.5
Aromatic-CH ~118.0~113.0
Ar-CH₃ ~20.5~17.5~21.5
Boc-C=O ~154.8~154.9~154.8

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for the structural confirmation and comparison of substituted 4-anilino-1-boc-piperidine derivatives.

Materials:

  • 5-10 mg of the analyte for ¹H NMR; 20-50 mg for ¹³C NMR.

  • 0.6-0.8 mL of deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard (e.g., Tetramethylsilane, TMS).

  • 5 mm NMR tubes.

  • NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent inside a clean, dry vial. Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer to NMR Tube: Filter the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR characterization of a synthesized organic compound.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Spectrometer NMR Spectrometer Transfer->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Shifts, Coupling, Integration) Processing->Analysis Structure Structure Elucidation Analysis->Structure Final_Report Final Report

Caption: Experimental workflow for NMR characterization.

Alternative Characterization Methods

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula.[1][2]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the N-H bond of the secondary amine, the C=O of the Boc protecting group, and the aromatic C-H bonds.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule.

Conclusion

The comprehensive NMR characterization of this compound, in conjunction with a comparative analysis with its isomers, is crucial for ensuring its identity and purity in synthetic applications. The predicted spectral data and the detailed experimental protocol provided in this guide serve as a valuable resource for researchers in the field. While direct experimental data for the target compound remains elusive in publicly accessible literature, the principles outlined here allow for a confident, albeit predictive, structural assignment. The integration of complementary analytical techniques such as mass spectrometry and IR spectroscopy is always recommended for a holistic and unambiguous structural confirmation.

References

Comparative Mass Spectrometry Analysis: Para-methyl 4-anilino-1-boc-piperidine and its Unsubstituted Analog

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical characteristics of synthetic precursors is paramount for unambiguous identification and quality control. This guide provides a comparative analysis of the mass spectrometric behavior of para-methyl 4-anilino-1-boc-piperidine and its parent compound, 4-anilino-1-boc-piperidine, supported by experimental data.

This comparison focuses on the gas chromatography-mass spectrometry (GC-MS) data, highlighting the key similarities and differences in the fragmentation patterns of these two closely related fentanyl precursors. The addition of a methyl group to the aniline (B41778) ring in this compound introduces a subtle yet distinct shift in its mass spectrum, which is crucial for its specific identification.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectra of this compound and 4-anilino-1-boc-piperidine, providing a clear basis for comparison.

FeatureThis compound4-anilino-1-boc-piperidine
Molecular Formula C₁₇H₂₆N₂O₂C₁₆H₂₄N₂O₂
Molecular Weight 290.4 g/mol 276.4 g/mol
Molecular Ion (M⁺) m/z 290m/z 276
Key Fragment Ions (m/z) 234, 175, 133, 106, 57220, 161, 119, 92, 57
Base Peak m/z 57m/z 57

Experimental Protocols

The data presented in this guide was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The following provides a representative experimental protocol for the analysis of these compounds.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is utilized.

Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Injector Temperature: 250-280 °C.

  • Carrier Gas: Helium with a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program: An initial temperature of 150-170°C, held for 1-2 minutes, followed by a temperature ramp of 15-20°C/min to a final temperature of 280-300°C, with a hold time of 5-10 minutes.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230-280 °C.

  • Quadrupole Temperature: 150-180 °C.

  • Scan Range: m/z 40-550.

Fragmentation Pathway Analysis

The fragmentation of N-Boc protected piperidine (B6355638) derivatives upon electron ionization is characterized by several key bond cleavages. The primary fragmentation pathways for this compound are illustrated below. A similar pathway is observed for the unsubstituted analog, with mass shifts corresponding to the absence of the methyl group.

Fragmentation Pathway of this compound M This compound (M⁺, m/z 290) F1 Loss of isobutylene (B52900) (m/z 234) M->F1 - C₄H₈ F3 tert-butyl cation (m/z 57) Base Peak M->F3 - C₁₃H₁₇N₂O₂ F2 Loss of Boc group (m/z 189) F1->F2 - CO₂ F5 Piperidine ring fragmentation (m/z 133) F1->F5 F4 p-toluidine (B81030) fragment (m/z 106) F2->F4 F6 Further fragmentation F5->F6

Caption: Proposed fragmentation of this compound.

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 290. The base peak at m/z 57 corresponds to the stable tert-butyl cation, a hallmark of Boc-protected compounds. Another significant fragmentation pathway involves the loss of isobutylene (56 Da) from the Boc group to yield a fragment at m/z 234. Subsequent loss of carbon dioxide from this fragment can also be observed. Cleavage of the piperidine ring and the anilino moiety leads to other characteristic ions, such as the p-toluidine fragment at m/z 106.

For comparison, 4-anilino-1-boc-piperidine exhibits a molecular ion at m/z 276. The loss of isobutylene results in a fragment at m/z 220, and the aniline fragment is observed at m/z 92. The base peak for both compounds is the tert-butyl cation at m/z 57, underscoring the common fragmentation behavior of the Boc protecting group.

Experimental Workflow for Mass Spectrometry Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing P1 Weigh Analyte P2 Dissolve in Volatile Solvent (e.g., Methanol) P1->P2 A1 Inject Sample into GC P2->A1 A2 Separation on Capillary Column A1->A2 A3 Elution into MS A2->A3 A4 Electron Ionization (70 eV) A3->A4 A5 Mass Analyzer (Quadrupole) A4->A5 A6 Detection A5->A6 D1 Acquire Mass Spectrum A6->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Reference Spectra D3->D4

Caption: Workflow for GC-MS analysis of piperidine derivatives.

A Comparative Guide to the Synthesis of Substituted 4-Anilinopiperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted 4-anilinopiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant compounds, most notably the potent fentanyl class of analgesics. The strategic synthesis of these derivatives is paramount for the development of novel therapeutics with tailored pharmacological profiles. This guide provides an objective comparison of three prominent synthetic routes to substituted 4-anilinopiperidines: Reductive Amination, the Ugi Multicomponent Reaction, and the Buchwald-Hartwig Amination. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate their application in a research setting.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic strategy for a particular substituted 4-anilinopiperidine derivative will depend on factors such as desired substitution patterns, availability of starting materials, and scalability. The following table summarizes the quantitative data for the three discussed synthetic methodologies.

Synthetic RouteKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Reductive Amination N-Boc-4-piperidinone, Aniline (B41778)Sodium triacetoxyborohydride (B8407120) (STAB), Acetic acidDichloromethaneRoom Temp.16Not specified, but generally high
Ugi Multicomponent Reaction 4-Piperidone (B1582916), Aniline, Isocyanide, Carboxylic AcidNoneMethanol551870 (for a derivative)[1][2]
Buchwald-Hartwig Amination 4-Amino-1-Boc-piperidine, Aryl bromideDichlorobis(triphenylphosphine)Pd(II), Xantphos, Sodium tert-butoxideToluene (B28343)RefluxNot specified21-87[3]

Experimental Protocols

Reductive Amination

This one-pot procedure is a highly efficient and widely used method for the synthesis of 4-anilinopiperidine derivatives. The reaction proceeds through the in-situ formation of an iminium ion from the condensation of a 4-piperidone derivative and an aniline, which is then reduced by a mild reducing agent.

Protocol for the Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: [4]

  • Dissolve N-Boc-4-piperidinone (1.0 eq), aniline (1.1 eq), and acetic acid (1.0 eq) in dichloromethane.

  • Cool the mixture in an ice bath.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of 2M aqueous NaOH and stir for 1 hour.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for rapidly generating molecular complexity from simple starting materials in a single step. This method is particularly useful for creating libraries of diversely substituted 4-anilinopiperidine derivatives.

Protocol for the Synthesis of N-Alkyl-4-(N-phenylpropionamido)piperidine-4-carboxamides: [5]

  • To a solution of aniline (1.0 eq) in methanol, add the desired isocyanide (1.0 eq), a substituted 4-piperidone (1.0 eq), and propionic acid (1.0 eq).

  • Stir the reaction mixture at 55 °C for 18 hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel flash chromatography (0–15% MeOH in DCM) to afford the desired bis-amide product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of C-N bonds. This method is particularly advantageous for coupling a wide range of anilines with functionalized piperidine (B6355638) precursors.

General Protocol for the Synthesis of N-Aryl-4-aminopiperidine Derivatives: [6]

  • In a reaction vessel under a nitrogen atmosphere, combine the aryl bromide (1.0 eq), the corresponding 4-aminopiperidine (B84694) derivative (1.1 eq), dichlorobis(triphenylphosphine)Pd(II) (catalytic amount), Xantphos (catalytic amount), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

Reductive_Amination N-Boc-4-Piperidone N-Boc-4-Piperidone Iminium_Ion Iminium Ion Intermediate N-Boc-4-Piperidone->Iminium_Ion Condensation Aniline Aniline Aniline->Iminium_Ion Product Substituted 4-Anilinopiperidine Iminium_Ion->Product Reduction STAB Sodium Triacetoxyborohydride STAB->Product

Reductive Amination Workflow

Ugi_Reaction cluster_reactants Reactants 4-Piperidone 4-Piperidone One_Pot_Reaction One-Pot Reaction 4-Piperidone->One_Pot_Reaction Aniline Aniline Aniline->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->One_Pot_Reaction Product Substituted 4-Anilinopiperidine Derivative One_Pot_Reaction->Product

Ugi Multicomponent Reaction

Buchwald_Hartwig_Amination Aryl_Halide Aryl Halide Coupling Cross-Coupling Reaction Aryl_Halide->Coupling 4-Aminopiperidine 4-Aminopiperidine Derivative 4-Aminopiperidine->Coupling Pd_Catalyst Pd Catalyst + Ligand + Base Pd_Catalyst->Coupling Product Substituted 4-Anilinopiperidine Coupling->Product

Buchwald-Hartwig Amination Pathway

References

Comparative Biological Activity of Fentanyl Analogs Derived from para-Methyl 4-Anilino-1-Boc-Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of fentanyl analogs synthesized from a para-methyl 4-anilino-1-boc-piperidine precursor. The objective is to offer a clear, data-driven comparison of their performance with fentanyl, supported by experimental data and detailed methodologies for key assays. This information is intended to aid researchers in understanding the structure-activity relationships (SAR) of this class of compounds and to inform the development of novel opioid analgesics.

Introduction to para-Methyl Fentanyl Analogs

Fentanyl, a potent synthetic opioid, and its analogs have been a cornerstone of pain management for decades. The core structure of fentanyl presents multiple sites for chemical modification, leading to a vast number of derivatives with diverse pharmacological profiles. Modifications to the aniline (B41778) ring, in particular, have been shown to significantly influence potency and efficacy. This guide focuses on analogs where a methyl group is introduced at the para-position of the aniline ring. This substitution has been explored to understand its impact on the analgesic and toxicological properties of the resulting compounds.

Quantitative Comparison of Biological Activity

The following table summarizes the available quantitative data for para-methylfentanyl in comparison to the parent compound, fentanyl. This data is essential for understanding the relative potency and therapeutic index of this analog.

CompoundAnalgesic Potency (ED₅₀) in Rats (mg/kg)Relative Potency to FentanylReference
Fentanyl0.01051.0[1][2]
4-Methylfentanyl (para-methylfentanyl)0.0028~4.0[1][2][3][4]

ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency.

As the data indicates, the introduction of a methyl group at the para-position of the aniline ring results in a significant increase in analgesic potency, with 4-methylfentanyl being approximately four times more potent than fentanyl in rats.[1][2][3][4] The peak time and duration of action for 4-methylfentanyl were reported to be similar to those of fentanyl.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to aid in the design of future studies.

Synthesis of Fentanyl Analogs from N-Boc-4-Piperidone

A general synthetic route to fentanyl and its analogs starting from N-Boc-4-piperidinone is a well-established method in medicinal chemistry.[5] The synthesis of para-methylfentanyl would follow a similar pathway, with the key difference being the use of para-methylaniline in the reductive amination step.

General Synthetic Scheme:

Synthesis cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Acylation cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: N-Alkylation N-Boc-4-piperidone N-Boc-4-piperidone Reductive_Amination Reductive Amination (e.g., NaBH(OAc)₃) N-Boc-4-piperidone->Reductive_Amination 1. p-methylaniline p-methylaniline p-methylaniline->Reductive_Amination 2. Intermediate_1 tert-butyl 4-(p-tolylamino) piperidine-1-carboxylate Reductive_Amination->Intermediate_1 Acylation Acylation (Propionyl chloride) Intermediate_1->Acylation Intermediate_2 tert-butyl 4-(N-(p-tolyl) propionamido)piperidine-1-carboxylate Acylation->Intermediate_2 Deprotection Boc Deprotection (e.g., TFA or HCl) Intermediate_2->Deprotection Intermediate_3 N-(p-tolyl)-N-(piperidin-4-yl) propionamide Deprotection->Intermediate_3 Alkylation N-Alkylation (Phenethyl bromide) Intermediate_3->Alkylation p-methylfentanyl para-methylfentanyl Alkylation->p-methylfentanyl

General synthetic route to para-methylfentanyl.
In Vitro Assays: Receptor Binding and Functional Activity

This assay is used to determine the binding affinity (Ki) of the test compounds for the mu-opioid receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (hMOR) are prepared from cultured cells (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Radioligand: A radiolabeled opioid antagonist, such as [³H]-diprenorphine or [³H]-naloxone, is used.

  • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., para-methylfentanyl).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC₅₀ (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

This functional assay measures the ability of an agonist to activate G-proteins coupled to the opioid receptor.

Protocol Outline:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the hMOR are used.

  • Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl is used.

  • Incubation: Membranes are incubated with varying concentrations of the agonist (e.g., para-methylfentanyl) in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Termination: The reaction is terminated by rapid filtration.

  • Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and Emax (maximal effect) values.

GTPgS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Membranes Cell Membranes (with MOR) Incubation Incubation Membranes->Incubation Agonist Test Agonist (e.g., p-methylfentanyl) Agonist->Incubation GDP GDP GDP->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Activation G-protein Activation: GDP/[³⁵S]GTPγS Exchange Incubation->Activation Filtration Rapid Filtration Activation->Filtration Counting Scintillation Counting Filtration->Counting EC50_Emax Determine EC₅₀ and Emax Counting->EC50_Emax

Workflow for the [³⁵S]GTPγS binding assay.
In Vivo Analgesia Assay: Hot Plate Test

The hot plate test is a widely used method to assess the analgesic efficacy of compounds in rodents.[6][7][8][9][10]

Protocol Outline:

  • Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

  • Acclimation: Animals (e.g., mice or rats) are habituated to the testing room and apparatus before the experiment.

  • Baseline Latency: The baseline reaction time of each animal is determined by placing it on the hot plate and measuring the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: The test compound (e.g., para-methylfentanyl) or vehicle is administered via a specific route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At various time points after drug administration, the animals are placed back on the hot plate, and the reaction latency is measured.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED₅₀ is then calculated from the dose-response curve.

Mu-Opioid Receptor Signaling Pathway

Fentanyl and its analogs exert their effects primarily through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of an agonist to the MOR initiates a cascade of intracellular events.

MOR_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Fentanyl Fentanyl Analog (Agonist) MOR Mu-Opioid Receptor (MOR) Fentanyl->MOR Binds to G_protein G-protein (Gαi/o, Gβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channels G_protein->GIRK Gβγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia

Simplified mu-opioid receptor signaling pathway.

Upon agonist binding, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and can directly modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, ultimately leading to the analgesic effects of the opioid.

Conclusion

The available data suggests that the introduction of a methyl group at the para-position of the aniline ring in the fentanyl scaffold significantly enhances analgesic potency. This finding is crucial for the rational design of new opioid analgesics. Further research is warranted to fully characterize the pharmacological profile of a broader series of analogs derived from this compound, including their receptor binding affinities, in vitro functional activities at the mu-opioid receptor, and their potential for off-target effects and adverse outcomes such as respiratory depression. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers undertaking such investigations.

References

A Comparative Guide to Ortho-, Meta-, and Para-Methyl 4-Anilino-1-Boc-Piperidine Isomers for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, synthesis, and prospective biological evaluation of positional isomers of methyl 4-anilino-1-boc-piperidine, key precursors in the development of synthetic opioids.

This guide offers a comparative analysis of ortho-, meta-, and para-methyl 4-anilino-1-boc-piperidine, compounds of significant interest to researchers in medicinal chemistry and drug development. While primarily recognized as precursors in the synthesis of potent fentanyl analogs, a comprehensive understanding of their individual properties is crucial for the controlled synthesis and potential biological characterization of novel opioid receptor modulators. This document provides a summary of their physicochemical characteristics, detailed synthetic methodologies, and standardized protocols for their biological evaluation.

Physicochemical Properties: A Comparative Overview

The position of the methyl group on the aniline (B41778) ring subtly influences the physicochemical properties of these isomers. While all three share the same molecular formula and weight, variations in their calculated LogP and topological polar surface area (TPSA) may affect their solubility, membrane permeability, and pharmacokinetic profiles.

PropertyOrtho-isomerMeta-isomerPara-isomer
IUPAC Name tert-butyl 4-(2-methylanilino)piperidine-1-carboxylatetert-butyl 4-(3-methylanilino)piperidine-1-carboxylatetert-butyl 4-(4-methylanilino)piperidine-1-carboxylate
Molecular Formula C₁₇H₂₆N₂O₂C₁₇H₂₆N₂O₂C₁₇H₂₆N₂O₂
Molecular Weight 290.4 g/mol [1]290.4 g/mol [2]290.4 g/mol [3]
CAS Number 1154101-90-2[1][4]679409-60-0[2]501673-99-0[3]
XLogP3 3.7[1]Data not availableData not available
Topological Polar Surface Area 41.6 Ų[1]Data not availableData not available
Solubility DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml[4]DMF: 1 mg/ml, DMSO: Slightly soluble, Ethanol: Slightly soluble[2]DMF: 10 mg/ml, DMSO: 1 mg/ml, Ethanol: 2 mg/ml[3]

Synthesis of Methyl 4-Anilino-1-Boc-Piperidine Isomers

The synthesis of these isomers can be efficiently achieved through two primary methods: reductive amination and Buchwald-Hartwig amination. Below are detailed experimental protocols for each approach.

Experimental Protocol 1: Reductive Amination

This method involves the reaction of 1-Boc-4-piperidone with the corresponding methylaniline isomer in the presence of a reducing agent.

Materials:

  • 1-Boc-4-piperidone

  • Ortho-toluidine, meta-toluidine, or para-toluidine

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add the corresponding toluidine isomer (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides an alternative route, particularly useful for a broader substrate scope.

Materials:

  • 1-Boc-4-aminopiperidine

  • 2-Bromotoluene, 3-bromotoluene, or 4-bromotoluene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine 1-Boc-4-aminopiperidine (1.2 eq), the corresponding bromotoluene isomer (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask, followed by additional anhydrous toluene.

  • Heat the reaction mixture to reflux (approximately 110°C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

G cluster_0 Reductive Amination cluster_1 Buchwald-Hartwig Amination 1-Boc-4-piperidone 1-Boc-4-piperidone Imine_Intermediate Imine Intermediate 1-Boc-4-piperidone->Imine_Intermediate Toluidine_Isomer o-, m-, or p-Toluidine Toluidine_Isomer->Imine_Intermediate Product_RA Methyl 4-Anilino-1-Boc-Piperidine Imine_Intermediate->Product_RA Reduction NaBH(OAc)3 NaBH(OAc)₃ NaBH(OAc)3->Product_RA 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine Product_BHA Methyl 4-Anilino-1-Boc-Piperidine 1-Boc-4-aminopiperidine->Product_BHA Bromotoluene_Isomer o-, m-, or p-Bromotoluene Bromotoluene_Isomer->Product_BHA Pd_Catalyst Pd(OAc)₂ / XPhos Pd_Catalyst->Product_BHA Base NaOtBu Base->Product_BHA

Synthetic routes to methyl 4-anilino-1-boc-piperidine isomers.

Prospective Biological Evaluation

Signaling Pathway: Mu-Opioid Receptor Activation

The mu-opioid receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. This signaling cascade is associated with the analgesic effects of opioids. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, and has been implicated in some of the adverse effects of opioids.

G cluster_0 Cell Membrane Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) MOR Mu-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi/oβγ MOR->G_Protein Activates Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Analgesia Analgesia PKA->Cellular_Response_Analgesia Leads to Cellular_Response_Side_Effects Desensitization & Side Effects Beta_Arrestin->Cellular_Response_Side_Effects Leads to

Simplified mu-opioid receptor signaling pathway.
Experimental Protocol 3: Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of the test compounds for the mu-opioid receptor.

Materials:

  • Cell membranes expressing the human mu-opioid receptor

  • [³H]-DAMGO (a selective mu-opioid receptor radioligand)

  • Test compounds (ortho-, meta-, and this compound)

  • Naloxone (B1662785) (for determining non-specific binding)

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well plates, filter mats, and a cell harvester

  • Scintillation fluid and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, [³H]-DAMGO (at a concentration near its Kₔ), and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Terminate the assay by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer.

  • Dry the filter mats and add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Experimental Protocol 4: cAMP Assay

This functional assay measures the ability of the test compounds to inhibit adenylyl cyclase, providing a measure of their agonist activity (EC₅₀ or IC₅₀).

Materials:

  • CHO or HEK293 cells stably expressing the human mu-opioid receptor

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • Test compounds (ortho-, meta-, and this compound)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Cell culture medium and reagents

  • 384-well plates

Procedure:

  • Seed the cells in 384-well plates and incubate overnight.

  • Prepare serial dilutions of the test compounds.

  • Aspirate the cell culture medium and add the test compounds followed by forskolin to stimulate cAMP production.

  • Incubate at room temperature for 30 minutes.

  • Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Measure the signal on a compatible plate reader.

  • Generate a dose-response curve and determine the EC₅₀ or IC₅₀ value for each compound.

G cluster_0 Biological Evaluation Workflow Compound_Synthesis Synthesize Isomers (ortho, meta, para) Binding_Assay Radioligand Binding Assay Compound_Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay Compound_Synthesis->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_EC50 Determine Functional Potency (EC50/IC50) Functional_Assay->Determine_EC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_Ki->SAR_Analysis Determine_EC50->SAR_Analysis

Workflow for the comparative biological evaluation.

Conclusion

This guide provides a framework for the comparative study of ortho-, meta-, and this compound. While these compounds are primarily known as synthetic precursors, a thorough understanding of their individual physicochemical and potential biological properties is essential for the rational design of novel therapeutics. The provided synthetic and analytical protocols offer a robust starting point for researchers to further investigate the structure-activity relationships within this important class of molecules. Future studies to generate the comparative biological data outlined herein will be invaluable to the drug development community.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthetic intermediates is a cornerstone of pharmaceutical development and chemical research. Ensuring the well-defined composition of these molecules is paramount for the safety, efficacy, and reproducibility of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the most prevalent analytical techniques employed for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided to facilitate practical implementation.

At a Glance: Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique hinges on the physicochemical properties of the synthetic intermediate and the specific requirements of the analysis, such as the need for absolute quantification versus routine purity checks.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation based on the differential partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.
Typical Analytes Non-volatile and thermally labile small to large molecules.Volatile and thermally stable compounds, such as residual solvents.Soluble compounds containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P).
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard.Absolute quantification without a specific reference standard of the analyte.
Strengths High resolution, high sensitivity, applicable to a wide range of compounds.[1]Excellent for volatile impurities, high sensitivity.[2]Primary analytical method, high precision, non-destructive, provides structural information.[3][4]
Limitations Requires a reference standard for each impurity for accurate quantification, potential for co-elution.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic techniques for trace impurities, requires more expensive equipment.

Quantitative Performance Data

The following table summarizes typical quantitative performance characteristics for each technique, providing a basis for comparison of their sensitivity and precision.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Limit of Detection (LOD) 0.001% - 0.05% (UV detector)ppm to ppb levels for residual solvents (FID detector)[5]~0.01% - 0.1% for small molecule impurities[6]
Limit of Quantification (LOQ) 0.003% - 0.1% (UV detector)ppm levels for residual solvents (FID detector)~0.05% - 0.5% for small molecule impurities
Precision (%RSD) Typically < 2%Typically < 5%Typically < 1%[7][8]
Accuracy (% Recovery) 98 - 102% (with appropriate standards)95 - 105% (with appropriate standards)99 - 101%[7][8]

Experimental Protocols

Detailed methodologies for performing purity assessments using HPLC, GC, and qNMR are provided below. These protocols serve as a starting point and may require optimization based on the specific properties of the synthetic intermediate.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Intermediates

This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of a wide range of non-polar to moderately polar synthetic intermediates.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthetic intermediate.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of organic solvent and water) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30.1-35 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis Diode Array Detector (DAD) at 254 nm (or the λmax of the main component).

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the area percent of the main peak relative to the total area of all peaks to determine the purity.

  • For accurate quantification of impurities, a reference standard for each impurity is required to determine its response factor.

Gas Chromatography (GC) for Residual Solvent Analysis (Based on USP <467>)

This protocol is suitable for the determination of residual solvents in synthetic intermediates.

1. Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the synthetic intermediate into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide) that dissolves the sample and is not a potential residual solvent.

  • Seal the vial immediately with a PTFE-lined septum and crimp cap.

  • Prepare a blank vial containing only the solvent.

  • Prepare a standard vial containing the solvent and a known amount of the expected residual solvents.

2. GC Conditions:

  • Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm, 3.0 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.[9]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 20 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 20 minutes.[9]

  • Injector Temperature: 140 °C.[9]

  • Detector: Flame Ionization Detector (FID) at 250 °C.[9]

  • Headspace Sampler Conditions:

    • Vial Equilibration Temperature: 80 °C.[10]

    • Vial Equilibration Time: 60 minutes.[9]

3. Data Analysis:

  • Identify the residual solvents in the sample by comparing their retention times with those of the standards.

  • Quantify the amount of each residual solvent by comparing the peak area in the sample to the peak area in the standard of known concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of a synthetic intermediate.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthetic intermediate into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Record the exact weights of both the analyte and the internal standard.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to the vial and ensure complete dissolution.

  • Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz).

  • Ensure the spectrometer is properly tuned and shimmed to achieve optimal resolution and lineshape.

  • Set the following acquisition parameters:

    • Pulse Angle: 90° flip angle.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is critical for accurate quantification.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8-64 scans).

    • Acquisition Time: Sufficient to ensure complete decay of the FID.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the FID.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualization of Workflows and Decision Making

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in the purity assessment of synthetic intermediates.

Experimental_Workflow_for_HPLC_Purity_Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Intermediate dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report Decision_Tree_for_Technique_Selection start Start: Purity Assessment of Synthetic Intermediate volatile Is the intermediate volatile and thermally stable? start->volatile absolute_quant Is absolute quantification required? volatile->absolute_quant No gc Use Gas Chromatography (GC) volatile->gc Yes hplc Use High-Performance Liquid Chromatography (HPLC) absolute_quant->hplc No (Routine Purity) qnmr Use Quantitative NMR (qNMR) absolute_quant->qnmr Yes Relationship_of_Purity_Techniques Purity_Assessment Purity Assessment Chromatography Chromatographic Techniques Purity_Assessment->Chromatography Spectroscopy Spectroscopic Techniques Purity_Assessment->Spectroscopy HPLC HPLC Chromatography->HPLC GC GC Chromatography->GC qNMR qNMR Spectroscopy->qNMR MS Mass Spectrometry Spectroscopy->MS HPLC->MS LC-MS GC->MS GC-MS

References

Navigating the Gauntlet: A Comparative Guide to GC-MS Analysis for Fentanyl Derivatives and Precursors

Author: BenchChem Technical Support Team. Date: December 2025

The rapid emergence of novel fentanyl analogs and precursors presents a significant challenge for forensic and research laboratories. Gas Chromatography-Mass Spectrometry (GC-MS) remains a cornerstone for the identification and differentiation of these compounds. This guide provides a comparative overview of GC-MS methodologies, offering detailed experimental protocols and data to aid researchers, scientists, and drug development professionals in this critical task.

The Workhorse of the Lab: GC-MS in Fentanyl Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that separates volatile and semi-volatile compounds in a mixture and then identifies them based on their mass-to-charge ratio. In the context of fentanyl analysis, GC separates the target analyte from cutting agents and other matrix components before it enters the mass spectrometer. The mass spectrometer then bombards the molecule with electrons, causing it to fragment in a reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" for identification.[1][2]

Two common ionization techniques employed are Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electron Ionization (EI): Considered a "hard" ionization technique, EI bombards molecules with high-energy electrons, leading to extensive and reproducible fragmentation.[1][2] This creates detailed mass spectra that are excellent for library matching.[1][2] However, the molecular ion (the intact molecule with one electron removed) is often weak or absent, which can make identifying unknown analogs challenging.[1][2][3]

  • Atmospheric Pressure Chemical Ionization (APCI): A "softer" ionization method, APCI is more likely to produce a protonated molecular ion, which provides direct information about the molecular weight of the compound.[2][3] While APCI readily produces precursor ions, it may provide less data on certain parts of the molecule, like the acyl group.[1][3][4]

The general workflow for GC-MS analysis of fentanyl and its derivatives is a multi-step process requiring careful sample handling and precise instrumental analysis.

GC-MS Workflow for Fentanyl Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt (Seized Material/Biological) Prep Sample Preparation (Extraction/Dilution) Sample->Prep GC Gas Chromatography (GC) Separation Prep->GC MS Mass Spectrometry (MS) Ionization & Fragmentation GC->MS Elution Data Data Acquisition MS->Data Interpretation Data Interpretation (Library Matching/Spectral Analysis) Data->Interpretation Report Reporting Interpretation->Report

A generalized workflow for the GC-MS analysis of fentanyl and its analogs.

Experimental Protocols: From Sample to Spectrum

The quality of GC-MS data is fundamentally dependent on the upstream sample preparation and the specific instrumental parameters used.

Sample Preparation

The goal of sample preparation is to isolate the analytes of interest from the sample matrix, which can range from relatively simple seized powders to complex biological fluids.

  • Seized Materials (Powders): A straightforward approach is often sufficient. This typically involves dissolving a small amount of the material in a suitable organic solvent, such as methanol (B129727), followed by direct injection into the GC-MS system.[5]

  • Biological Matrices (Blood, Urine, Hair): These require more extensive extraction procedures to remove interfering substances.

    • Solid Phase Extraction (SPE): A common technique where the sample is passed through a cartridge containing a solid sorbent.[6] The fentanyl is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a solvent, evaporated to dryness, and reconstituted in a small volume of solvent for injection.[6]

    • Liquid-Liquid Extraction (LLE): This involves extracting the drug from the aqueous biological fluid into an immiscible organic solvent after pH adjustment. For example, blood samples can be treated with a buffer (e.g., borate (B1201080) buffer, pH 9) and extracted with a solvent like 1-chlorobutane.[7]

    • Hair Analysis: Hair samples are typically washed, pulverized, and then incubated in an acidic methanol solution to extract the drugs.[8] The extract is then dried and reconstituted before analysis.[8]

Instrumentation and Method Parameters

While specific parameters can be optimized for particular analogs, a general GC-MS method provides a robust starting point.

Table 1: Example GC-MS Method Parameters

ParameterTypical Setting
GC System Agilent 6890N or similar
Column (5%-phenyl)-methylpolysiloxane capillary column (e.g., DB-5MS, Rtx-5MS), 10-30 m length, 0.18-0.32 mm I.D., 0.18-0.5 µm film thickness.[9][10]
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 0.7-2.0 mL/min).[7][9]
Injector Temperature 280-300°C.[9][11]
Oven Program Example: Start at 240°C for 1 min, ramp at 2.5°C/min to 275°C, then ramp at 30°C/min to 300°C and hold.[9] Slower ramp rates can improve the separation of closely related isomers.[9]
MS System Agilent 5973 or similar quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eV.[9]
MS Source Temp. 230°C.[9]
MS Quad Temp. 150°C.[9]
Scan Mode Full Scan (e.g., m/z 40-600) for identification of unknowns; Selected Ion Monitoring (SIM) for higher sensitivity and quantitation of known targets.[5]

Data Presentation and Interpretation

The primary outputs of a GC-MS analysis are the retention time (the time it takes for a compound to travel through the GC column) and the mass spectrum.

Characteristic Fragmentation Patterns

Fentanyl and its analogs exhibit predictable fragmentation patterns under EI conditions. Understanding these pathways is crucial for identifying new derivatives when reference standards are unavailable. The fragmentation primarily occurs at several key bonds within the molecule.

Fentanyl Fragmentation cluster_pathA Pathway A cluster_pathB Pathway B Fentanyl Fentanyl (m/z 336) Ion188 Product Ion A (m/z 188) Fentanyl->Ion188 N-C4 amide cleavage Ion245 Base Peak (m/z 245) Fentanyl->Ion245 α-β cleavage Ion105 Product Ion B (m/z 105) Ion188->Ion105 Loss of piperidine Ion146 Product Ion (m/z 146) Ion245->Ion146 Amide C-N cleavage Ion189 Product Ion (m/z 189) Ion245->Ion189 Piperidine cleavage

Key fragmentation pathways of the fentanyl molecule under EI-GC-MS.
  • Primary Fragmentation: A common fragmentation involves cleavage between the alpha and beta carbons of the N-phenethyl group, which for fentanyl itself results in the base peak at m/z 245.[12]

  • Key Diagnostic Ions: Subsequent fragmentation of the m/z 245 ion leads to other characteristic ions. Cleavage at the C-N amide bond produces an ion at m/z 189, while further fragmentation can yield an ion at m/z 146.[12] An alternative pathway involves cleavage at the amide N-C4 bond to produce the m/z 188 ion, which can then fragment to the highly stable tropylium-like ion at m/z 105.[1][3] The presence and ratio of ions like m/z 189 and 146 are highly indicative of a fentanyl-like structure.[12]

Comparative Data for Fentanyl Analogs

The following table summarizes key GC-MS data for fentanyl and some of its common analogs. Retention times are highly dependent on the specific column and temperature program and should be considered relative.

Table 2: Comparative GC-MS Data for Select Fentanyl Analogs

CompoundMolecular WeightRetention Time (Relative)Key Mass Fragments (m/z)
Fentanyl336.5Baseline245, 189, 146, 105[7][12]
Acetyl Fentanyl322.4Shorter than Fentanyl231, 189, 146, 105
Butyryl Fentanyl350.5Longer than Fentanyl259, 189, 146, 105
Furanyl Fentanyl374.5Longer than Fentanyl283, 189, 146, 105
Carfentanil394.5Significantly Longer303, 227, 189, 57
3-Methylfentanyl350.5Similar to Butyryl Fentanyl259, 203, 160
Tetrahydrofuran Fentanyl364.5Longer than Butyryl Fentanyl287, 189, 146[8]
Cyclopropyl Fentanyl362.5Longer than Fentanyl257, 189, 146, 105

Note: Data is compiled from various forensic and analytical chemistry sources. Absolute retention times will vary between instruments and methods.

Method Comparison: Sensitivity and Specificity

  • Full Scan vs. Selected Ion Monitoring (SIM): Full scan mode is essential for identifying unknown compounds by collecting a complete mass spectrum. However, for detecting trace amounts of known substances, SIM mode offers significantly higher sensitivity.[5] In SIM, the mass spectrometer is set to monitor only a few characteristic ions for the target analyte, increasing the signal-to-noise ratio.[5] Detection limits in SIM mode can be in the range of 0.008-0.125 µg/mL.[5]

  • GC-MS vs. LC-MS/MS: While GC-MS is a robust and widely available technique, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) often provides higher sensitivity, with limits of quantification as low as 0.25 pg/mg in some applications.[8] However, GC-EI-MS provides highly reproducible, library-searchable spectra that are invaluable for structural confirmation.[7]

Conclusion

GC-MS is an indispensable tool for the analysis of fentanyl derivatives and precursors. The choice between "hard" EI and "softer" APCI ionization, as well as between full scan and SIM modes, allows analysts to tailor the method to the specific question at hand—be it identifying an unknown substance or quantifying a trace-level target. By understanding the fundamental principles, detailed protocols, and characteristic fragmentation patterns presented in this guide, researchers can more effectively navigate the analytical challenges posed by the ever-evolving landscape of synthetic opioids.

References

Differentiating Fentanyl Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

The rise in the illicit production and distribution of fentanyl and its analogues has presented a significant challenge for forensic and analytical laboratories. A critical aspect of this challenge lies in the differentiation of fentanyl isomers, which often exhibit identical masses and similar fragmentation patterns, making their individual identification difficult with routine methods.[1][2] This guide provides a detailed comparison of key analytical techniques used for the differentiation of fentanyl isomers, offering insights into their performance, experimental protocols, and underlying principles. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for fentanyl isomer differentiation depends on various factors, including the required sensitivity, selectivity, and the available instrumentation. Below is a summary of the performance of commonly employed methods.

TechniquePrinciple of SeparationKey Performance CharacteristicsTypical Application
GC-MS Chromatographic separation based on volatility and interaction with a stationary phase, followed by mass-to-charge ratio analysis.Can differentiate some positional isomers based on retention time, but many isomers co-elute and produce similar mass spectra.[3] Derivatization can sometimes improve separation.[4]Routine screening and identification in forensic laboratories.[3]
LC-MS/MS Chromatographic separation in the liquid phase, followed by tandem mass spectrometry for precursor and product ion analysis.Offers better separation for many isomers compared to GC-MS.[5][6] Optimization of chromatographic conditions is crucial.[5] Some isomers may still be difficult to resolve.[7]Targeted analysis and quantification in biological matrices.[5][7]
Ion Mobility Spectrometry (IMS) Separation of ions in the gas phase based on their size, shape, and charge.Can differentiate isomers with different collision cross-sections (CCS).[8] For example, ortho-fluorofentanyl (CCS = 183.8 Ų) and para-fluorofentanyl (CCS = 186.4 Ų) can be baseline separated.[8] It provides an additional dimension of separation when coupled with MS.[9][10]Rapid screening and as a complementary technique to MS.[8][11]
FT-Raman Spectroscopy Analysis of vibrational modes of molecules based on inelastic scattering of monochromatic light.Can distinguish constitutional and geometric isomers based on unique peaks in the low-frequency region (250–400 cm⁻¹).[2][12] For example, isobutyryl fentanyl shows unique peaks at 323 and 372 cm⁻¹, while butyryl fentanyl has a distinct peak at 282 cm⁻¹.[12]Non-destructive analysis of solid samples.[2][12]

Experimental Protocols

Detailed methodologies are crucial for the successful differentiation of fentanyl isomers. The following sections provide overviews of typical experimental protocols for the key techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique in forensic science for the identification of controlled substances.[3] While challenged by some fentanyl isomers, it remains a valuable tool.

Sample Preparation: Samples are typically extracted from the matrix using a suitable organic solvent. For biological samples, a liquid-liquid or solid-phase extraction is often employed.[13] The extract is then concentrated and may be derivatized to improve chromatographic properties.[13]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., ZB-Drug-1, 10 m x 0.18 mm, 0.18 µm film thickness).[4]

  • Carrier Gas: Helium or Hydrogen.[13]

  • Inlet: Split/splitless or programmed temperature vaporizing (PTV) inlet.[3]

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Mass Spectrometer: Typically an electron ionization (EI) source and a quadrupole or ion trap mass analyzer.[3]

Data Analysis: Isomers are differentiated based on their retention times and mass spectra.[4] However, many fentanyl isomers have very similar mass spectra, making retention time the primary differentiator.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers enhanced specificity for isomer separation due to the combination of liquid chromatography and tandem mass spectrometry.[5]

Sample Preparation: For whole blood samples, a common method is protein precipitation followed by centrifugation.[5][6] The supernatant is then diluted and injected into the LC-MS/MS system.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column, such as a C18 or biphenyl (B1667301) column, is commonly used.[5][14]

  • Mobile Phase: A gradient of aqueous and organic solvents, often containing additives like formic acid and ammonium (B1175870) formate.[7][15]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.[5]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is frequently used for targeted analysis.[7]

Data Analysis: Chromatographic separation is critical for distinguishing isomers.[1] The selection of specific precursor and product ion transitions in MRM mode can also aid in differentiation.[6]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS provides an additional dimension of separation based on the ion's shape and size, which is particularly useful for isomers.[8]

Sample Preparation: Samples are introduced into the instrument via an ESI source, often after minimal sample preparation like dilution.[9]

Instrumentation and Conditions:

  • Ion Mobility Spectrometer: A drift tube, traveling wave, or high-resolution ion mobility spectrometer.[8][9]

  • Drift Gas: Typically nitrogen.[8]

  • Mass Spectrometer: Often coupled with a time-of-flight (TOF) or quadrupole time-of-flight (Q-TOF) mass spectrometer.[8]

Data Analysis: Isomers are differentiated by their drift times or collision cross-section (CCS) values.[8] The CCS is a physical property of the ion that reflects its size and shape.

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a non-destructive technique that can differentiate isomers based on their unique vibrational fingerprints.[2]

Sample Preparation: Solid samples are typically analyzed directly with no sample preparation required.[12]

Instrumentation and Conditions:

  • Spectrometer: An FT-Raman spectrometer equipped with a near-infrared laser (e.g., 1064 nm).[12]

  • Laser Power: Adjusted to avoid sample damage.[12]

  • Data Acquisition: Spectra are collected over a specific wavenumber range.

Data Analysis: Isomers are identified by comparing their Raman spectra, particularly in the low-frequency region where differences are more pronounced.[12] For example, cis- and trans-3-methylfentanyl can be distinguished by unique peaks in the 250–500 cm⁻¹ region.[12]

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Injection Injection Derivatization->Injection GC_Separation GC Separation Injection->GC_Separation Ionization EI Ionization GC_Separation->Ionization MS_Analysis MS Analysis Ionization->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Retention Time & Mass Spectrum

Caption: Workflow for Fentanyl Isomer Analysis using GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Blood) Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection Supernatant_Collection->Injection LC_Separation LC Separation Injection->LC_Separation Ionization ESI Ionization LC_Separation->Ionization MSMS_Analysis MS/MS Analysis (MRM) Ionization->MSMS_Analysis Data_Analysis Data Analysis MSMS_Analysis->Data_Analysis Chromatographic Peaks & Fragment Ions

Caption: Workflow for Fentanyl Isomer Analysis using LC-MS/MS.

IMS_Workflow cluster_prep Sample Preparation cluster_analysis IMS-MS Analysis Sample Sample Dilution Dilution Sample->Dilution Introduction ESI Introduction Dilution->Introduction IMS_Separation Ion Mobility Separation Introduction->IMS_Separation MS_Analysis MS Analysis IMS_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis Drift Time (CCS) & m/z

Caption: Workflow for Fentanyl Isomer Analysis using IMS-MS.

Raman_Workflow Sample Solid Sample Analysis FT-Raman Analysis Sample->Analysis Direct Illumination Data Data Analysis Analysis->Data Raman Spectrum

Caption: Workflow for Fentanyl Isomer Analysis using FT-Raman.

References

Unmasking the Origins: A Comparative Guide to Illicit Fentanyl Synthesis Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The clandestine production of fentanyl poses a significant and evolving challenge to public health and safety. Understanding the chemical fingerprint of illicitly synthesized fentanyl is paramount for law enforcement, forensic chemists, and public health officials to trace its origins, disrupt trafficking networks, and develop effective harm reduction strategies. This guide provides a comparative analysis of the characteristic impurities found in fentanyl produced via different illicit synthesis routes, supported by experimental data and detailed analytical methodologies.

The characterization of impurities, often referred to as chemical attribution signatures (CAS), can provide crucial intelligence about the synthetic pathway employed.[1][2] Different methods of synthesis, such as the Janssen, Siegfried, and Gupta routes, each leave behind a unique trail of byproducts, unreacted starting materials, and reagents.[1][3][4] By identifying these marker compounds, forensic scientists can often deduce the recipe used to create a batch of illicit fentanyl.

The Analytical Gauntlet: A Workflow for Impurity Profiling

The process of identifying fentanyl impurities is a multi-step analytical endeavor that begins with sample acquisition and culminates in the attribution of a probable synthesis route. This workflow leverages sophisticated analytical instrumentation to separate, detect, and identify trace compounds within a complex matrix.

Fentanyl Impurity Characterization Workflow General Workflow for Fentanyl Impurity Characterization cluster_0 Sample Handling & Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Interpretation Sample_Acquisition Seized Drug Sample Acquisition Homogenization Sample Homogenization Sample_Acquisition->Homogenization Extraction Extraction (e.g., SPE, LLE) Homogenization->Extraction Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Processing Data Processing & Peak Identification Mass_Spectrometry->Data_Processing Impurity_Profiling Impurity Profile Generation Data_Processing->Impurity_Profiling Route_Attribution Synthesis Route Attribution Impurity_Profiling->Route_Attribution

Caption: General workflow for fentanyl impurity characterization.

A Tale of Two Syntheses: Comparing Impurity Profiles

The choice of synthetic route in clandestine fentanyl production is often dictated by the availability of precursor chemicals.[1][5] Each route, however, has its own chemical idiosyncrasies that result in the formation of specific and often unique impurities. The following table summarizes the characteristic impurities associated with the most commonly encountered illicit fentanyl synthesis methods.

Synthesis RoutePrecursorsCharacteristic ImpuritiesAnalytical Techniques
Janssen Method N-phenethyl-4-piperidone (NPP), AnilineNorfentanyl, Benzylfentanyl, 1-phenethyl-4-anilinotetrahydropyridineLC-MS/MS, GC-MS
Siegfried Method 4-piperidone, Phenethyl bromide, AnilineN-acetyl-4-anilino-N-phenethylpiperidine (Acetyl-ANPP), Despropionyl fentanyl (4-ANPP)LC-MS/MS, GC-MS
Gupta Method 4-anilino-N-phenethylpiperidine (4-ANPP), Propionyl chloridePhenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP), Ethyl-4-anilino-N-phenethylpiperidine (ethyl-4-ANPP)GC-MS, LC-MS/MS
Valdez Method N-benzyl-4-piperidone, AnilineBenzylfentanyl, N-benzylnorfentanylLC-HRMS
"One-Pot" Method N-phenyl-4-piperidinamine (4-AP), Phenethyl bromide, Propionyl chlorideBipiperidinyl impuritiesGC-MS

Visualizing the Chemical Pathways

The following diagrams illustrate the synthetic pathways for the Janssen and Gupta routes, highlighting the formation of key impurities.

Janssen_Synthesis_Pathway Janssen Synthesis Route and Impurity Formation NPP N-phenethyl-4-piperidone (NPP) Reductive_Amination Reductive Amination NPP->Reductive_Amination Aniline Aniline Aniline->Reductive_Amination ANPP 4-anilino-N-phenethylpiperidine (4-ANPP) Reductive_Amination->ANPP Norfentanyl_Impurity Norfentanyl (Impurity from incomplete phenethylation) Reductive_Amination->Norfentanyl_Impurity Side Reaction Acylation Acylation ANPP->Acylation Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Caption: Janssen synthesis route and impurity formation.

Gupta_Synthesis_Pathway Gupta Synthesis Route and Impurity Formation 4AP N-phenyl-4-piperidinamine (4-AP) Alkylation Alkylation 4AP->Alkylation Phenethyl_Halide Phenethyl Halide Phenethyl_Halide->Alkylation ANPP 4-anilino-N-phenethylpiperidine (4-ANPP) Alkylation->ANPP Acylation Acylation ANPP->Acylation Phenethyl_4ANPP_Impurity Phenethyl-4-ANPP (Impurity from over-alkylation) ANPP->Phenethyl_4ANPP_Impurity Side Reaction with excess Phenethyl Halide Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylation Fentanyl Fentanyl Acylation->Fentanyl

Caption: Gupta synthesis route and impurity formation.

Experimental Protocols for Impurity Analysis

The reliable identification of fentanyl impurities hinges on robust and validated analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It is widely used for the identification of fentanyl and its impurities.[8]

Sample Preparation: A common sample preparation method involves a single-step basic liquid-liquid extraction.[9]

  • Dissolve a known quantity of the seized material in a suitable organic solvent (e.g., methanol).

  • Add an internal standard.

  • Perform a liquid-liquid extraction with an appropriate solvent system (e.g., chloroform/isopropanol/ammonium hydroxide).

  • Evaporate the organic layer to dryness and reconstitute in a solvent suitable for GC-MS analysis (e.g., ethyl acetate).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet: Split/splitless injector.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and column interactions. A typical program might start at 100°C and ramp up to 300°C.

  • Mass Spectrometer: Typically a single quadrupole or ion trap analyzer.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.[10]

  • Scan Mode: Full scan mode is used for initial identification, while selected ion monitoring (SIM) can be used for targeted quantification of known impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace-level impurities and for analyzing compounds that are not amenable to GC-MS.[11][12][13]

Sample Preparation: Sample preparation can range from a simple "dilute and shoot" approach to more complex solid-phase extraction (SPE) for cleaner extracts.[14]

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727)/water).

  • For complex matrices, perform a solid-phase extraction using a mixed-mode cation exchange cartridge to isolate the analytes of interest.

  • Elute the analytes and evaporate the eluent.

  • Reconstitute the residue in the initial mobile phase.

Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used.[11]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.[11]

  • Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted analysis of specific impurities, providing high sensitivity and selectivity.[13] Precursor and product ion scans are used for structural elucidation of unknown impurities.

The Role of Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for routine screening, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the definitive structural elucidation of novel or unknown impurities.[15][16][17] Both 1H and 13C NMR, along with 2D techniques, can provide detailed information about the chemical structure of a molecule, confirming the identity of impurities tentatively identified by mass spectrometry.[18] Low-field NMR spectroscopy is also emerging as a viable option for forensic laboratories.[17]

Conclusion

The characterization of impurities in illicit fentanyl is a critical component of forensic intelligence. By employing advanced analytical techniques such as GC-MS and LC-MS/MS, and by understanding the chemistry of the various synthetic routes, it is possible to link different drug seizures, identify manufacturing trends, and ultimately gain a better understanding of the illicit drug market. This knowledge is essential for developing targeted interventions to combat the ongoing opioid crisis.

References

The Strategic Advantage of Boc-Protected Piperidines in Complex Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine (B6355638) ring is a ubiquitous and invaluable scaffold. Found in numerous natural products and active pharmaceutical ingredients (APIs), its synthesis and functionalization are central to modern medicinal chemistry.[1][2][3] However, the inherent nucleophilicity and basicity of the piperidine nitrogen can complicate multi-step synthetic sequences.[4] This guide provides a comprehensive comparison of the tert-butoxycarbonyl (Boc) protecting group for piperidines against other common alternatives, supported by experimental data and detailed protocols, to highlight its strategic advantages in complex molecule synthesis.

The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its reliability and well-understood reactivity.[5] Its primary function is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective chemical transformations to occur elsewhere on the molecule without interference.[1][4] This control is paramount in the construction of intricate molecular architectures, such as those required for novel therapeutics.[1][6]

Core Advantages of the Boc Protecting Group

The widespread adoption of Boc-protected piperidines stems from a combination of favorable characteristics:

  • Stability and Orthogonality: The Boc group is robust and stable under a wide range of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation.[5][7] This stability makes it compatible with many common synthetic transformations. Crucially, it offers orthogonality with other protecting groups. For instance, a Boc group will remain intact while a Carboxybenzyl (Cbz) group is removed by hydrogenolysis or a 9-Fluorenylmethoxycarbonyl (Fmoc) group is cleaved with a base like piperidine.[8][9] This orthogonality is the cornerstone of modern synthesis, enabling the selective deprotection and functionalization of different amines within the same molecule.[8]

  • Mild Deprotection Conditions: The Boc group is easily and cleanly removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[4][10] The deprotection mechanism is advantageous as it results in the formation of volatile and gaseous byproducts: isobutene and carbon dioxide, which simplifies purification.[4][7]

  • Enhanced Solubility and Handling: The introduction of the lipophilic tert-butyl group can improve the solubility of piperidine intermediates in common organic solvents and often makes them crystalline, non-hygroscopic solids that are easier to handle and purify.[7]

  • Prevention of Side Reactions: By protecting the piperidine nitrogen, the Boc group effectively prevents unwanted side reactions, such as N-alkylation, acylation, or its participation as a base in sensitive reactions.[1]

Comparative Analysis of Amine Protecting Groups

While the Boc group is highly effective, the choice of a protecting group is always context-dependent. The following table provides a comparison with other common amine protecting groups.

Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsStability Profile
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, mild base (e.g., NaHCO₃, DMAP) in THF, water, or ACN.[5]Strong acid (TFA, HCl in MeOH/EtOAc).[4][10]Stable to base, hydrogenolysis, and mild nucleophiles.[5][7] Labile to strong acid.
Carboxybenzyl Cbz or Z Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) in THF/water.[8]Catalytic hydrogenation (H₂, Pd/C).[4]Stable to acidic and basic conditions.[4] Labile to hydrogenolysis.
9-Fluorenylmethoxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃).Base (e.g., 20% piperidine in DMF).[8][11]Stable to acid and hydrogenation. Labile to base.
Allyloxycarbonyl Alloc Allyl chloroformate, base.Palladium (0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger.[8]Stable to acidic and basic conditions. Labile to Pd(0).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are standard procedures for the protection and deprotection of piperidines using the Boc group.

Protocol 1: Boc-Protection of Piperidine

This protocol describes the general procedure for the protection of a piperidine nitrogen using di-tert-butyl dicarbonate.

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Sodium bicarbonate (NaHCO₃) (2.0 equiv) or a mild base like triethylamine.

  • Solvent: Tetrahydrofuran (THF) and Water (1:1 mixture)

Procedure:

  • Dissolve the piperidine derivative in the THF/water solvent system.

  • Add sodium bicarbonate to the solution and stir.

  • Add di-tert-butyl dicarbonate portion-wise to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform an aqueous workup. Extract the mixture with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected piperidine.[12]

Protocol 2: Boc-Deprotection of N-Boc-Piperidine

This protocol details the removal of the Boc group under acidic conditions.

Reagents:

  • N-Boc-piperidine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA) or 2N HCl in Methanol (B129727).[13]

  • Solvent: Dichloromethane (DCM) if using TFA.

Procedure using TFA:

  • Dissolve the N-Boc-piperidine derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution) to obtain the free piperidine.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected piperidine.[11]

Procedure using HCl in Methanol:

  • Dissolve the Boc-protected piperidine in 2N HCl in MeOH.[13]

  • Heat the solution to 60 °C for 2 hours.[13]

  • Remove the excess methanol by rotary evaporation.[13]

  • The product is typically obtained as the hydrochloride salt, which can be used directly or neutralized as described above.

Mandatory Visualizations

Diagrams are provided below to illustrate key workflows and concepts in the application of Boc-protected piperidines.

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection Step Start Piperidine Derivative (Free Amine) Reagents_P +(Boc)₂O +Base (e.g., NaHCO₃) Start->Reagents_P Product_P N-Boc-Piperidine (Protected Amine) Reagents_P->Product_P Acylation ReactionSteps Further Reactions (Boc group is stable) Product_P->ReactionSteps Start_D Modified N-Boc-Piperidine ReactionSteps->Start_D Reagents_D +Acid (e.g., TFA, HCl) Start_D->Reagents_D Product_D Final Piperidine Product (Free Amine) Reagents_D->Product_D Acidolysis Byproducts Byproducts: CO₂ (gas) + Isobutene (gas) Product_D->Byproducts

Caption: General workflow for amine protection and deprotection.

OrthogonalProtection cluster_protection Protection cluster_deprotection Selective Deprotection cluster_path1 Path 1 cluster_path2 Path 2 Start Diamine with Two Different Amines (A & B) Protect_A Protect Amine A with Boc Start->Protect_A Protect_B Protect Amine B with Cbz Start->Protect_B Protected Boc-NH-(R)-NH-Cbz Deprotect_A Deprotect Boc (TFA) Protected->Deprotect_A Deprotect_B Deprotect Cbz (H₂, Pd/C) Protected->Deprotect_B Product_A H₂N-(R)-NH-Cbz Deprotect_A->Product_A Product_B Boc-NH-(R)-NH₂ Deprotect_B->Product_B

Caption: Orthogonal strategy using Boc and Cbz protecting groups.

Application in Drug Development

The strategic use of Boc-protected piperidines is exemplified in the synthesis of numerous pharmaceuticals. For instance, (R)-3-(Boc-Amino)piperidine is a crucial intermediate in the production of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used to manage type 2 diabetes.[6] Prominent examples include Alogliptin and Linagliptin, where the precise stereochemistry and protected amine of the piperidine building block are essential for the drug's pharmacological activity.[6][12] Similarly, (Boc-4-amino)piperidine hydrochloride serves as a key building block in the development of drugs targeting the central nervous system (CNS).[14]

Conclusion

The tert-butoxycarbonyl (Boc) group offers a robust, reliable, and versatile strategy for the protection of the piperidine nitrogen in multi-step synthesis. Its stability across a wide range of reaction conditions, combined with its ease of removal under mild acidic protocols, provides a significant advantage for synthetic chemists. The orthogonality of the Boc group with other common protecting groups allows for complex and selective manipulations of polyfunctional molecules. This has solidified the role of Boc-protected piperidines as indispensable intermediates in the synthesis of pharmaceuticals and other complex organic targets.

References

Safety Operating Guide

Safe Disposal of para-methyl 4-anilino-1-boc-piperidine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of para-methyl 4-anilino-1-boc-piperidine, a compound often used in research and as a precursor in the synthesis of fentanyl-related compounds.[1][2][3][4] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This information is intended for researchers, scientists, and drug development professionals.

I. Hazard Identification and Risk Assessment

Based on the Safety Data Sheet for the closely related compound, 4-anilino-1-boc-piperidine, this compound should be handled as a hazardous substance with the following potential risks:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

A thorough risk assessment should be conducted before handling or disposing of this compound.

II. Personal Protective Equipment (PPE)

To mitigate exposure risks, the following Personal Protective Equipment (PPE) must be worn when handling this compound and its waste:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Eye Protection Tight-sealing safety goggles. A face shield is recommended when handling larger quantities or potential splashes.
Skin and Body Laboratory coat. For larger spills, chemical-resistant outerwear should be considered.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

III. Step-by-Step Disposal Procedure

The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.

1. Waste Segregation:

  • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, leak-proof, and clearly labeled solid chemical waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled liquid chemical waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (needles, razor blades, etc.) must be disposed of in a designated sharps container.

2. Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate the immediate area.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or dry sand.[6]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.[6]

3. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Once the waste container is full, follow your institution's procedures to request a pickup from the environmental health and safety (EHS) department or a licensed chemical waste disposal contractor. Disposal must be made according to official regulations.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe solid_waste Solid Waste (Compound, Contaminated PPE) ppe->solid_waste Segregate Waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste Segregate Waste sharps_waste Sharps Waste (Contaminated Needles) ppe->sharps_waste Segregate Waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for EHS Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Para-methyl 4-anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of Para-methyl 4-anilino-1-boc-piperidine. The following procedures are based on best practices for handling structurally similar compounds and are intended to ensure the safety of laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a derivative of 4-anilinopiperidine, which is used in the synthesis of various compounds.[1][2] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety precautions for the closely related compound, 4-Anilino-1-Boc-piperidine, should be strictly followed. The primary hazards associated with this class of compounds include:

  • Acute Oral Toxicity [3]

  • Skin Corrosion/Irritation [3]

  • Serious Eye Damage/Irritation [3]

  • Specific Target Organ Toxicity (Single Exposure) , which may cause respiratory irritation.[3]

To mitigate these risks, the following personal protective equipment is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant, disposable nitrile gloves. Double-gloving is recommended.Protects against skin contact and absorption.[4][5] Change gloves immediately if contaminated.
Eye and Face Protection Safety goggles and a face shield.Protects against splashes and airborne particles.[4][5] Safety glasses alone are insufficient.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[4][6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.Minimizes inhalation of dust or aerosols.[7]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[5][6]

Operational Plan: Safe Handling Workflow

A systematic approach is crucial when handling this compound. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Similar Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Dissolve/Dispense weigh->dissolve decontaminate Decontaminate Glassware and Surfaces dissolve->decontaminate dispose_waste Dispose of Contaminated Waste in Labeled Container decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A workflow diagram illustrating the safe handling procedures for this compound.

Experimental Protocol: General Weighing and Dissolving Procedure

This protocol provides a step-by-step guide for safely weighing and dissolving a solid chemical like this compound.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Cover the work surface with absorbent bench paper.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.

  • Weighing :

    • Place a clean weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Dissolving :

    • Carefully add the weighed solid to the designated glassware.

    • Using a calibrated pipette or graduated cylinder, add the appropriate solvent to the glassware.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

  • Solid Waste : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and bench paper, must be disposed of in a designated and clearly labeled hazardous waste container.[8]

  • Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Logical Relationship of Personal Protective Equipment

The selection of PPE is based on a risk assessment of the potential routes of exposure. The following diagram illustrates the relationship between the required PPE and the hazards they mitigate.

Personal Protective Equipment (PPE) and Hazard Mitigation cluster_hazards Potential Hazards cluster_ppe Required PPE H1 Skin Irritation & Absorption H2 Eye Irritation H3 Inhalation of Dust P1 Chemical-Resistant Gloves P1->H1 P2 Safety Goggles & Face Shield P2->H2 P3 Lab Coat P3->H1 P4 Fume Hood P4->H3

Caption: A diagram showing the logical relationship between PPE and the hazards associated with handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.